4,5-Dimethylisoxazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPASEZGNSBTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426997 | |
| Record name | 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-61-8 | |
| Record name | 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyl-isoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-Dimethylisoxazole-3-carboxylic acid CAS number and properties
An In-depth Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid
Introduction
This compound, identified by the CAS number 100047-61-8 , is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups and a carboxylic acid group.[1][2][3][4] This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its structural framework is of significant interest to researchers in medicinal chemistry due to the prevalence of the isoxazole motif in various biologically active molecules. Notably, derivatives of isoxazole-3-carboxylic acid have been investigated for their potential as anti-inflammatory agents through the inhibition of leukotriene biosynthesis.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and associated experimental protocols for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 100047-61-8 | [1][2][3][4] |
| Molecular Formula | C₆H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 141.13 g/mol | [1][2][3][4] |
| Appearance | White solid / Beige Powder | [2] |
| Boiling Point | 318.7 °C at 760 mmHg | [2] |
| Density | 1.276 g/cm³ | [2] |
| Flash Point | 146.5 °C | [2] |
| Vapor Pressure | 0.000148 mmHg at 25°C | [2] |
| Refractive Index | 1.513 | [2] |
| LogP | 0.98960 | [2] |
| PSA (Polar Surface Area) | 63.33 Ų | [2] |
| Solubility | No specific data available. General solubility for similar small carboxylic acids suggests solubility in polar organic solvents like methanol, ethanol, and DMSO. |
Synthesis and Experimental Protocols
The synthesis of isoxazole carboxylic acids can be achieved through various routes. A common and effective method for obtaining the carboxylic acid is through the hydrolysis of its corresponding ester derivative. Below is a representative protocol adapted from established methods for analogous compounds.[6][7]
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the synthesis of this compound from its ethyl ester precursor, ethyl 4,5-dimethylisoxazole-3-carboxylate.
Materials:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 6 N aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., a 1:1 volume ratio).
-
Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 5 N, 2-3 equivalents).
-
Reaction: Allow the reaction mixture to stir at room temperature for 8-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 6 N HCl. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
-
Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Biological Activity and Signaling Pathway
Derivatives of 4,5-diarylisoxazole-3-carboxylic acid have been identified as potent inhibitors of leukotriene (LT) biosynthesis.[5] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and arthritis. The key enzyme in their synthesis is 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to access its substrate, arachidonic acid (AA).[1][8][9][10]
FLAP acts as a transfer protein, binding arachidonic acid released from the cell membrane and presenting it to 5-LO.[1][11] By inhibiting FLAP, compounds can effectively block the entire leukotriene synthesis cascade, reducing the production of both leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). This mechanism makes FLAP an attractive target for the development of novel anti-inflammatory drugs.
Diagram: Leukotriene Biosynthesis Pathway and Inhibition
The following diagram illustrates the signaling pathway for leukotriene synthesis and the proposed point of intervention for isoxazole-based inhibitors.
Caption: Leukotriene synthesis pathway and the inhibitory action of isoxazole derivatives on FLAP.
Experimental Protocol: 5-LOX Inhibitory Assay (Cell-Based)
This protocol outlines a general method for evaluating the inhibitory activity of compounds like this compound on the 5-LOX pathway in intact cells, such as human neutrophils.[5][12]
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Isolated human neutrophils or a suitable cell line (e.g., Mono Mac 6).
-
Calcium ionophore A23187.
-
Phosphate-buffered saline (PBS) with calcium and magnesium.
-
Methanol.
-
Internal standard (e.g., PGB₂).
-
Solid-phase extraction (SPE) columns.
-
HPLC system for analysis.
Procedure:
-
Cell Preparation: Isolate neutrophils from human blood or culture a suitable cell line. Resuspend the cells in PBS at a final concentration of approximately 5-10 x 10⁶ cells/mL.
-
Pre-incubation: Aliquot the cell suspension. Add the test compound at various concentrations (typically from a stock solution in DMSO) to the cells. Include a vehicle control (DMSO only). Incubate for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~2.5 µM).
-
Incubation: Continue the incubation at 37°C for 10-15 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., PGB₂).
-
Extraction: Centrifuge the samples to pellet cell debris. Isolate the supernatant and purify the leukotrienes using solid-phase extraction (SPE).
-
Analysis: Analyze the extracted samples by reverse-phase HPLC to quantify the amount of LTB₄ and its metabolites.
-
Data Analysis: Calculate the percent inhibition of LTB₄ formation for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
Safety and Handling
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[13]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[13]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particle filter respirator (e.g., N95) may be necessary.[13]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[15]
-
This guide is intended for use by qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before use and handle it in a controlled laboratory environment.
References
- 1. pnas.org [pnas.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. EP2949653A1 - Isoxazole derivatives as leukotriene biosynthesis inhibitors - Google Patents [patents.google.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.com [fishersci.com]
- 16. sds.diversey.com [sds.diversey.com]
Physicochemical Properties of 4,5-Dimethylisoxazole-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-Dimethylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data points, detailed experimental methodologies, and relevant biological context.
Core Physicochemical Data
The known physicochemical properties of this compound (CAS No: 100047-61-8) are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 139-144 °C (for the related isomer 3,5-Dimethylisoxazole-4-carboxylic acid) | [2] |
| Boiling Point | 318.7 °C at 760 mmHg | [1] |
| Density | 1.276 g/cm³ | [1] |
| Flash Point | 146.5 °C | [1] |
| Vapor Pressure | 0.000148 mmHg at 25 °C | [1] |
| Refractive Index | 1.513 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.98960 | [1] |
| pKa | Not experimentally determined. See Experimental Protocols for computational prediction methods. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and can be adapted for this compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.
-
A capillary tube is packed with the powdered sample to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Boiling Point Determination
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The pH electrode is calibrated and placed in the solution.
-
The solution is titrated with the standardized base, adding small increments of the titrant.
-
The pH is recorded after each addition, allowing the reading to stabilize.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is determined from the inflection point of the curve.
-
The volume of base required to reach the half-equivalence point is calculated, and the pH at this point is equal to the pKa.
pKa Determination (Computational Prediction)
In the absence of experimental data, the pKa of this compound can be estimated using computational methods.
Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change of the deprotonation reaction in a solvent, from which the pKa can be derived.
Software:
-
Quantum chemistry software package (e.g., Gaussian, ORCA)
-
Molecular visualization software (e.g., Avogadro, GaussView)
Procedure:
-
The 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of this compound are built and optimized.
-
Frequency calculations are performed to confirm that the optimized structures are true energy minima.
-
The Gibbs free energies of both species are calculated in a simulated solvent environment (e.g., using a continuum solvation model like SMD or PCM).
-
The pKa is calculated using the following equation: pKa = (G(conjugate base) + G(H+) - G(acid)) / (2.303 * R * T) where G represents the Gibbs free energy, R is the gas constant, and T is the temperature. The free energy of the proton in the solvent is a known value.
Biological Context: Inhibition of Leukotriene Biosynthesis
Derivatives of 4,5-diarylisoxazole-3-carboxylic acid have been identified as inhibitors of leukotriene biosynthesis. Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which is activated by the 5-lipoxygenase-activating protein (FLAP). The isoxazole derivatives are thought to exert their anti-inflammatory effects by targeting FLAP, thereby preventing the synthesis of leukotrienes.
References
An In-depth Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-dimethylisoxazole-3-carboxylic acid, its structural analogs, and derivatives. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on their role as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.
Core Compound and Its Significance
This compound is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing one nitrogen and one oxygen atom. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of this core structure have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Notably, isoxazole derivatives have emerged as potent modulators of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS), making them attractive candidates for the development of novel therapeutics for neurological disorders.
Synthesis of this compound and Its Derivatives
The synthesis of the core compound and its derivatives typically involves the construction of the isoxazole ring followed by functional group manipulations.
Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
A common route to synthesize the ethyl ester of the title compound involves a cycloaddition reaction. A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters can be adapted for this purpose.[5]
Experimental Protocol:
-
Step 1: Formation of the Enamine. Ethyl acetoacetate is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine.
-
Step 2: Cycloaddition. The enamine is then reacted with a nitroalkane, in this case, nitroethane, in the presence of a dehydrating agent like phosphorus oxychloride and a base such as triethylamine. This reaction proceeds via a [3+2] cycloaddition to form the isoxazole ring.
-
Step 3: Work-up and Purification. The reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated. The crude product is purified by vacuum distillation to yield ethyl 4,5-dimethylisoxazole-3-carboxylate.
Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
-
To a solution of ethyl 4,5-dimethylisoxazole-3-carboxylate in a mixture of ethanol and water, a solution of sodium hydroxide is added.
-
The reaction mixture is stirred at room temperature until the ester is completely consumed, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Synthesis of Carboxamide Derivatives
The carboxylic acid can be readily converted to a variety of carboxamide derivatives through amide bond formation with different amines.
Experimental Protocol (General):
-
Method 1: Acyl Chloride Formation. The carboxylic acid is first converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the amide.
-
Method 2: Coupling Reagents. Alternatively, the carboxylic acid and the amine are directly coupled in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[6] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Work-up and Purification. After the reaction is complete, the mixture is typically washed with aqueous acid and base to remove excess reagents. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Biological Activity and Therapeutic Potential
Structural analogs and derivatives of this compound have shown promising biological activities, with a significant focus on their modulation of AMPA receptors.
Modulation of AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression. Modulators of AMPA receptors can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) their function.
Several isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity.[7] For instance, certain derivatives have shown significant reduction in AMPA receptor-mediated whole-cell currents in electrophysiological studies.[7]
Table 1: Inhibitory Activity of Selected Isoxazole-4-Carboxamide Derivatives on AMPA Receptors
| Compound | Structure | Inhibition of GluA2 Current (fold) | Inhibition of GluA2/3 Current (fold) |
| CIC-1 | 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | ~8 | Not Reported |
| CIC-2 | 5-methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide | ~7.8 | Not Reported |
Data extracted from a study on isoxazole-4-carboxamide derivatives as AMPA receptor modulators.[7] It is important to note that these are not direct derivatives of this compound but belong to the broader class of isoxazole carboxamides.
Other Biological Activities
While AMPA receptor modulation is a key area of investigation, isoxazole derivatives have demonstrated a wide range of other biological activities. For example, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, suggesting their potential as anti-inflammatory agents.[3][4] Some derivatives have also been explored as antibacterial and anticancer agents.[1][2]
Experimental Protocols for Biological Evaluation
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This technique is the gold standard for studying the function of ion channels like the AMPA receptor and the effects of potential modulators.
Experimental Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the transfected cells.
-
The extracellular solution (artificial cerebrospinal fluid) contains antagonists for other relevant receptors (e.g., NMDA and GABA receptors) to isolate AMPA receptor-mediated currents.
-
The intracellular solution contains ions that mimic the intracellular environment of a neuron.
-
A holding potential of -60 mV is typically used to record inward currents.
-
-
Drug Application:
-
A baseline AMPA receptor-mediated current is established by applying a known concentration of an agonist, such as glutamate or AMPA.
-
The test compound (the isoxazole derivative) is then co-applied with the agonist, and the change in the current amplitude is measured to determine the extent of inhibition or potentiation.
-
Dose-response curves are generated by applying a range of concentrations of the test compound to determine its IC50 (for inhibitors) or EC50 (for potentiators).
-
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
The activation of AMPA receptors by glutamate leads to the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
Caption: AMPA Receptor Signaling Cascade and Point of Intervention for Isoxazole NAMs.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of novel 4,5-dimethylisoxazole-3-carboxamide derivatives is outlined below.
Caption: Workflow for the Discovery of Novel Isoxazole-based AMPA Receptor Modulators.
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their ability to modulate the AMPA receptor, a critical component of synaptic transmission, highlights their potential in treating a range of neurological disorders. This guide provides a foundational understanding of the synthesis, biological evaluation, and underlying signaling pathways related to this promising class of compounds, intended to facilitate further research and development in this area.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 3. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Biological Activity of the 4,5-Dimethylisoxazole-3-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 4,5-dimethylisoxazole-3-carboxylic acid. While the specific biological profile of the parent compound is not extensively documented in publicly available research, its structural motif serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. This guide focuses on the significant anti-inflammatory and anticancer properties exhibited by its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Anti-inflammatory Activity: Inhibition of Leukotriene Biosynthesis
Derivatives of the this compound core, particularly 4,5-diarylisoxazole-3-carboxylic acids, have emerged as potent inhibitors of leukotriene (LT) biosynthesis.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in various inflammatory diseases. These isoxazole derivatives appear to exert their effect by targeting the 5-lipoxygenase-activating protein (FLAP).[1]
Quantitative Data: Inhibition of 5-Lipoxygenase Product Synthesis
The inhibitory potency of 4,5-diarylisoxazole-3-carboxylic acid derivatives has been quantified through cellular assays measuring the inhibition of 5-lipoxygenase (5-LO) product formation.
| Compound ID | Description | IC50 (µM) | Target | Reference |
| 39 | 4,5-diarylisoxazole-3-carboxylic acid derivative | 0.24 | Cellular 5-LO product synthesis (likely FLAP) | [1] |
| 40 | 4,5-diarylisoxazole-3-carboxylic acid derivative | 0.24 | Cellular 5-LO product synthesis (likely FLAP) | [1] |
Experimental Protocol: Cellular 5-Lipoxygenase Product Synthesis Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of test compounds on 5-LO product synthesis in intact human neutrophils.
Objective: To measure the IC50 value of a test compound for the inhibition of leukotriene formation in a cellular environment.
Materials:
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
HBSS (Hank's Balanced Salt Solution) with 1.6 mM CaCl₂
-
Calcium ionophore A23187
-
Test compounds (e.g., 4,5-diarylisoxazole-3-carboxylic acid derivatives) dissolved in DMSO
-
Methanol
-
Internal standard (e.g., PGB₂)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
RP-HPLC system with a UV detector
Procedure:
-
Isolation of Human Polymorphonuclear Leukocytes (PMNLs):
-
Isolate PMNLs from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PMNLs in ice-cold PBS.
-
-
Compound Incubation:
-
Pre-incubate the PMNL suspension (e.g., 5 x 10⁶ cells/mL in HBSS with 1.6 mM CaCl₂) with the test compound at various concentrations or vehicle (DMSO) for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (final concentration, e.g., 2.5 µM) and incubate for 10 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Add an internal standard (e.g., PGB₂) for quantification.
-
Centrifuge to pellet the precipitated protein.
-
-
Extraction of 5-LO Products:
-
Acidify the supernatant to pH 3 with 0.1 M HCl.
-
Perform solid-phase extraction using C18 cartridges to isolate the 5-LO products.
-
Elute the products with methanol.
-
-
Quantification by RP-HPLC:
-
Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the absorbance at a specific wavelength (e.g., 270 nm for LTB₄ and its isomers).
-
Quantify the 5-LO products based on the peak areas relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Leukotriene Biosynthesis and Inhibition
Anticancer Activity: BRD4 Inhibition and Cytotoxicity
Derivatives of the 3,5-dimethylisoxazole scaffold have demonstrated potent anticancer activity, primarily through the inhibition of Bromodomain-containing protein 4 (BRD4).[3][4] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, and its inhibition is a promising strategy for cancer therapy.
Quantitative Data: BRD4 Inhibition and Cellular Proliferation
The biological activity of 3,5-dimethylisoxazole derivatives has been characterized by their inhibitory concentration against BRD4 and their impact on cancer cell proliferation.
| Compound ID | Description | BRD4(1) IC50 (nM) | MV4-11 Cell Proliferation IC50 (µM) | Reference |
| 11h | 3,5-dimethylisoxazole derivative | 27.0 | 0.09 | [3] |
| 3 | 3,5-dimethylisoxazole derivative | 4800 | - | [5] |
| 8 | Optimized 3,5-dimethylisoxazole derivative | - | 0.794 | [5] |
| 9 | Optimized 3,5-dimethylisoxazole derivative | - | 0.616 | [5] |
Experimental Protocols
Objective: To determine the IC50 value of a test compound for the inhibition of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
BRD4 bromodomain 1 (BRD4(1)) protein (e.g., GST-tagged)
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Glutathione-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate (e.g., OptiPlate-384)
-
AlphaScreen-capable microplate reader
-
Test compounds (e.g., 3,5-dimethylisoxazole derivatives) dissolved in DMSO
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Assay Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the BRD4(1) protein and the biotinylated histone H4 peptide.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
-
Bead Addition:
-
Add the Glutathione-conjugated Acceptor beads and incubate in the dark at room temperature (e.g., 60 minutes).
-
Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature (e.g., 60 minutes).
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., isoxazole derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value.
-
Objective: To analyze the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Objective: To investigate the effect of a test compound on key signaling proteins involved in cell survival and apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound as for other assays.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Experimental and Signaling Workflows
Histamine H3 Receptor Antagonism
Amide derivatives of 3,5-dimethyl-isoxazole-4-carboxylic acid have been identified as potent and selective antagonists of the histamine H3 receptor (H3R).[6] H3R antagonists are of interest for the treatment of various central nervous system disorders, including depression.
Experimental Protocol: Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Nα-methylhistamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H3R ligand like thioperamide)
-
Test compounds (e.g., 3,5-dimethyl-isoxazole-4-carboxylic acid amides)
-
96-well plates
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the IC50 value from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The this compound core structure is a valuable starting point for the design of biologically active molecules. Its derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting leukotriene biosynthesis and as anticancer agents through the inhibition of BRD4. Furthermore, modifications to the core have yielded potent histamine H3 receptor antagonists. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future investigations should focus on optimizing the potency and selectivity of these derivatives and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 4,5-Dimethylisoxazole-3-carboxylic Acid as a Versatile Pharmacophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dimethylisoxazole-3-carboxylic acid scaffold is a privileged pharmacophore that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the current understanding of this pharmacophore, with a particular focus on its application in the development of AMP-activated protein kinase (AMPK) activators and 5-lipoxygenase-activating protein (FLAP) inhibitors. This document details the synthesis, biological activity of its derivatives, and relevant experimental protocols to facilitate further research and drug discovery efforts centered on this promising scaffold.
Introduction
The isoxazole ring system is a prominent feature in a multitude of biologically active compounds. The this compound core, in particular, offers a unique combination of features: a planar, aromatic heterocycle that can engage in various non-covalent interactions, and a carboxylic acid group that can act as a key hydrogen bond donor/acceptor or be modified to fine-tune physicochemical properties.[1] This guide explores the utility of this pharmacophore in two key therapeutic areas: metabolic diseases, through the activation of AMPK, and inflammatory conditions, via the inhibition of the FLAP pathway.
Synthesis of this compound
Experimental Protocol: Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate
This protocol is adapted from the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
Materials:
-
Ethyl 2-chloro-2-hydroxyiminoacetate
-
2-Butyne
-
Triethylamine
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of ethyl 2-chloro-2-hydroxyiminoacetate (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C in an ice bath.
-
A solution of 2-butyne (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the cooled solution over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude ethyl 4,5-dimethylisoxazole-3-carboxylate is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified ethyl ester.
Experimental Protocol: Hydrolysis to this compound
This is a general procedure for the saponification of isoxazole esters.
Materials:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M or 6M
-
Ethyl acetate or Diethyl ether
Procedure:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of methanol or THF and water.
-
An aqueous solution of NaOH or LiOH (1.5-2.0 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the organic solvent is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with 1M or 6M HCl.
-
The precipitated white solid, this compound, is collected by filtration.
-
The solid is washed with cold water and then dried under vacuum to yield the final product.
-
If a precipitate does not form, the aqueous layer is extracted with ethyl acetate or diethyl ether. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the carboxylic acid.
Biological Activity as a Pharmacophore
The this compound scaffold has been successfully employed in the design of inhibitors for two distinct and important drug targets: 5-lipoxygenase-activating protein (FLAP) and AMP-activated protein kinase (AMPK).
Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP)
FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of FLAP is a validated strategy for the treatment of inflammatory diseases such as asthma. Derivatives of this compound have shown promise as FLAP inhibitors.
While specific data for the parent this compound is not available, the following table summarizes the inhibitory activity of diaryl derivatives, demonstrating the potential of this pharmacophore.
| Compound ID | Structure | 5-LO Product Synthesis IC50 (µM) | 5-LO Inhibition IC50 (µM) |
| 39 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | ≥ 8 |
| 40 | 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | ≥ 8 |
Data from: Banoglu et al., Eur J Med Chem. 2016 May 4;113:1-10.[2][3]
These data indicate that the 4,5-diarylisoxazole-3-carboxylic acid scaffold can potently inhibit cellular leukotriene biosynthesis by targeting FLAP with weak inhibition of the 5-lipoxygenase enzyme itself.[2][3]
The following diagram illustrates the role of FLAP in the leukotriene biosynthesis pathway.
References
Spectroscopic Profile of 4,5-Dimethylisoxazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylisoxazole-3-carboxylic acid (CAS No. 100047-61-8, Molecular Formula: C₆H₇NO₃). Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). Additionally, generalized experimental protocols for acquiring such data are detailed to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and serves as a reliable reference for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10-13 | Singlet (broad) | -COOH |
| ~2.3 | Singlet | -CH₃ (at C4) |
| ~2.1 | Singlet | -CH₃ (at C5) |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~160 | C3 |
| ~158 | C5 |
| ~115 | C4 |
| ~11 | -CH₃ (at C4) |
| ~9 | -CH₃ (at C5) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 | O-H stretch (carboxylic acid, broad) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600 | C=N stretch (isoxazole ring) |
| ~1450 | C-H bend (methyl groups) |
| ~1300 | C-O stretch (carboxylic acid) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 141.04 | [M]⁺ (Molecular Ion) |
| 124.04 | [M - OH]⁺ |
| 96.04 | [M - COOH]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.
-
Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).
Visualizations
Experimental Workflow for Spectroscopic Analysis
Discovery and synthesis of novel isoxazole carboxylic acids
An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] The incorporation of a carboxylic acid moiety onto this scaffold further enhances its potential by providing a key interaction point for biological targets and improving physicochemical properties. This guide delves into the discovery, synthesis, and biological evaluation of novel isoxazole carboxylic acids, offering detailed protocols and data for researchers in the field.
Discovery and Therapeutic Potential
The isoxazole scaffold is a "privileged" structure in drug discovery, demonstrating a wide array of pharmacological activities.[1][2][4] Isoxazole-containing drugs like the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic medicine Leflunomide highlight the therapeutic success of this heterocyclic core.[1] The addition of a carboxylic acid group can be crucial for activity, often acting as a bioisostere for other functional groups or as a key pharmacophoric element for target binding.[5][6]
Novel isoxazole carboxylic acid derivatives have been explored for various therapeutic applications, including:
-
Anticancer Activity: Numerous studies have reported the synthesis of isoxazole-carboxamide derivatives with potent cytotoxic effects against various cancer cell lines.[2][7][8] These compounds have shown promise against cervical (HeLa), breast (MCF-7), and liver (Hep3B, HepG2) cancer cells.[2][7]
-
Antibacterial Activity: The isoxazole core is a component of antibiotics like Cloxacillin.[9] Research has focused on developing new derivatives, such as substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which act as inhibitors of bacterial serine acetyltransferase, a key enzyme in bacterial metabolism.
-
Anti-inflammatory Activity: Building on the success of COX-2 inhibitors, researchers continue to explore isoxazole carboxylic acids for their anti-inflammatory potential. Certain isoxazole-carboxamide derivatives have shown significant inhibitory activity against COX-1 and COX-2 enzymes.[7]
Synthesis of Isoxazole Carboxylic Acids
The synthesis of the isoxazole ring can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern. A common and versatile strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, followed by functional group manipulation to install the carboxylic acid.
A general workflow for the discovery of novel isoxazole carboxylic acids is outlined below.
Key Synthetic Strategies
-
Condensation of β-Dicarbonyl Compounds with Hydroxylamine: This is one of the most fundamental methods for forming the isoxazole ring. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid can be prepared via a three-step synthesis starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.[10]
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the generation of a nitrile oxide (from an oxime or primary nitro compound) which then reacts with a dipolarophile (like an alkyne) to form the isoxazole ring. This method offers high regioselectivity.[11][12]
-
Domino Isoxazole-Isoxazole Isomerization: Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic esters and amides in good yields.[13][14]
Quantitative Data Presentation
The biological activity of newly synthesized compounds is typically quantified to establish structure-activity relationships (SAR). The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.
Table 1: Cytotoxic Activity of Novel Phenyl-Isoxazole Carboxamide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µg/mL)[7] | IC₅₀ (µM)[2] | Reference Drug (Doxorubicin) IC₅₀ (µg/mL)[7] |
|---|---|---|---|---|
| 2a | Hep3B | 2.77 ± 0.53 | 5.96 ± 0.87 | 1.15 ± 0.91 |
| 2b | HeLa | 0.11 ± 0.10 | - | 0.39 ± 0.08 |
| 2b | Hep3B | 3.62 ± 1.56 | 6.93 ± 1.88 | 1.15 ± 0.91 |
| 2c | MCF-7 | 1.59 ± 1.60 | - | 0.55 ± 0.11 |
| 2c | Hep3B | - | 8.02 ± 1.33 | - |
Data represents the mean ± standard deviation from reported studies. IC₅₀ values are for newly synthesized isoxazole-carboxamide derivatives.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are critical for scientific advancement. Below are representative procedures for the synthesis and characterization of novel isoxazole carboxylic acids.
Protocol 1: Synthesis of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid (General Procedure)[10]
This protocol describes the final hydrolysis step to yield the carboxylic acid.
-
Starting Material: Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate derivative.
-
Hydrolysis: Dissolve the starting ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., 2N NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Take up the crude residue with water and acidify with 2N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the desired carboxylic acid derivative. Purity is typically assessed by HPLC/MS.
Protocol 2: Synthesis of N-(Aryl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2a-2g)[8]
This protocol details the coupling reaction between an isoxazole carboxylic acid and an aniline derivative.
-
Activation: Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL).
-
Add 4-Dimethylaminopyridine (DMAP) (0.3 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) to the mixture.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 30 minutes.
-
Coupling: Add the appropriate aniline derivative (1.8 mmol) to the mixture.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and extract with 1% NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate solvent system).
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). For compound 2a , the following data was reported: HRMS (m/z): [M+H]⁺ calcd for C₂₁H₂₂ClN₂O₂ 369.1356, found 369.1364.[8]
Signaling Pathways and Mechanism of Action
Understanding the mechanism by which these compounds exert their biological effects is a key aspect of drug development. For instance, certain isoxazole derivatives function as inhibitors of specific enzymes.
Bacterial Serine Acetyltransferase (SAT) Inhibition
In the quest for novel antibacterial agents, substituted isoxazole carboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), which is involved in L-cysteine biosynthesis. This pathway is crucial for processes relevant to infection, such as resistance to oxidative stress and biofilm formation.
Conclusion and Future Outlook
The isoxazole carboxylic acid scaffold remains a highly valuable and versatile platform in modern drug discovery. Its proven track record in approved pharmaceuticals, combined with ongoing research revealing potent activities against cancer, bacteria, and inflammation, ensures its continued relevance. Future efforts will likely focus on leveraging advanced synthetic methodologies to create diverse chemical libraries, exploring novel biological targets, and optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles. The detailed synthetic and experimental guidelines provided herein serve as a robust resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
References
- 1. ijpca.org [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Isoxazole Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide delves into the role of a key isoxazole building block, 4,5-dimethylisoxazole-3-carboxylic acid, and its derivatives in contemporary drug discovery. While the parent compound primarily serves as a versatile synthetic intermediate, its structural motif is central to several classes of biologically active molecules with potential applications in treating inflammation, cancer, and neurological disorders.
The Central Scaffold: this compound
This compound (CAS 100047-61-8) is a white solid with the molecular formula C6H7NO3.[1][2] It is primarily utilized as a building block in organic synthesis for the development of more complex pharmaceutical and agrochemical agents.[1] Its intrinsic biological activity is not widely reported; instead, its value lies in providing a rigid, functionalized core that can be elaborated to generate libraries of compounds for screening and optimization.
Key Therapeutic Areas and Mechanisms of Action
Derivatives built upon the isoxazole carboxylic acid framework have demonstrated significant activity in several key therapeutic areas. This section explores the most prominent examples, their mechanisms of action, and the quantitative data supporting their potential.
Anti-inflammatory Agents: Inhibition of Leukotriene Biosynthesis
A significant area of research has focused on 4,5-diarylisoxazol-3-carboxylic acid derivatives as potent inhibitors of leukotriene (LT) biosynthesis.[3] Leukotrienes are pro-inflammatory lipid mediators implicated in a range of diseases, including asthma and other inflammatory conditions. These derivatives have been shown to target the 5-lipoxygenase-activating protein (FLAP), an essential component in the initial steps of leukotriene synthesis.[3][4]
Mechanism of Action: In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and transported by FLAP to the enzyme 5-lipoxygenase (5-LO). 5-LO then catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all other leukotrienes. By binding to FLAP, 4,5-diarylisoxazol-3-carboxylic acid derivatives prevent the transfer of arachidonic acid to 5-LO, thereby inhibiting the entire downstream pathway.
Figure 1. Inhibition of the Leukotriene Biosynthesis Pathway by FLAP inhibitors.
Quantitative Data: FLAP Inhibition
| Compound | Description | Cellular 5-LO Product Synthesis IC50 (µM) | 5-LO Inhibition IC50 (µM) | Reference |
| 39 | 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | > 8 | [3] |
| 40 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | > 8 | [3] |
Anticancer Agents: Bromodomain Inhibition and Cytotoxicity
The 3,5-dimethylisoxazole moiety, an isomer of the core topic, has been identified as an effective bioisostere for acetylated lysine.[5][6][7] This property has been exploited to design potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4.[5][8] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, making them attractive targets for cancer therapy.
Mechanism of Action: BET proteins, including BRD4, recognize and bind to acetylated lysine residues on histones, which are markers of active gene transcription. This binding recruits transcriptional machinery to oncogenes like MYC. 3,5-Dimethylisoxazole-based inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 2. Mechanism of BET Bromodomain Inhibition.
Other isoxazole-amide derivatives have also been synthesized and shown to possess cytotoxic activity against various cancer cell lines, although their precise mechanisms are not always fully elucidated.[9]
Quantitative Data: Bromodomain Inhibition and Anticancer Activity
| Compound | Target/Cell Line | Assay | IC50 | Reference |
| Compound 3 | BRD4(1) | Binding Assay | 4.8 µM | [5] |
| Compound 8 | BRD4(1) | Binding Assay | 390 nM | [8] |
| Compound 9 | BRD4(1) | Binding Assay | 370 nM | [8] |
| Compound 2d | Hep3B (Liver Cancer) | Cytotoxicity (MTT) | 13.06 µg/ml | [9] |
| Compound 2e | Hep3B (Liver Cancer) | Cytotoxicity (MTT) | 14.15 µg/ml | [9] |
CNS Agents: Histamine H3 Receptor Antagonism
Amide derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been identified as potent and selective antagonists/inverse agonists of the histamine H3 receptor (H3R). H3Rs are presynaptic autoreceptors in the central nervous system that negatively regulate the release of histamine and other neurotransmitters. Antagonizing this receptor increases neurotransmitter release, a mechanism with potential therapeutic utility for treating depression and other cognitive disorders.
Mechanism of Action: The H3 receptor is a G protein-coupled receptor (GPCR) coupled to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. H3R antagonists block the binding of endogenous histamine, preventing this inhibitory signaling and thereby increasing the release of neurotransmitters like histamine, norepinephrine, and acetylcholine in brain regions associated with wakefulness and cognition.
Figure 3. Histamine H3 Receptor Antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of isoxazole carboxylic acid derivatives.
Chemical Synthesis
Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid [10]
This procedure describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.
-
Step 1: Reaction Setup: To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL), add 5N aqueous sodium hydroxide (NaOH) (8.5 mL).
-
Step 2: Reaction: Stir the reaction mixture at room temperature for 8 hours.
-
Step 3: Work-up: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution to pH=2 with 6N aqueous hydrochloric acid (HCl).
-
Step 4: Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to afford 3,5-dimethylisoxazole-4-carboxylic acid as a white solid (yield: 94.0%).
General Procedure for Amide Coupling [9][11]
This protocol outlines a general method for synthesizing isoxazole-carboxamide derivatives.
-
Step 1: Activation: Dissolve the isoxazole-4-carboxylic acid (1.0 equivalent) in dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP; 0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC; 1.1-1.2 equivalents).
-
Step 2: Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes.
-
Step 3: Amine Addition: Add the appropriate aniline or amine derivative (1.1-1.2 equivalents) to the mixture.
-
Step 4: Monitoring: Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 5: Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1% aqueous NaHCO3 and brine.
-
Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Biological Assays
Cellular Assay for 5-Lipoxygenase (5-LO) Product Synthesis [12]
This assay measures the inhibition of leukotriene production in a cellular context.
-
Step 1: Cell Preparation: Seed human neutrophils or cultured leukocytes into a 24-well plate at a density of 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Step 2: Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (or a positive control like Zileuton) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Step 3: Stimulation: Stimulate the cells by adding a calcium ionophore (e.g., 5 µM A23187) to initiate arachidonic acid release and leukotriene synthesis.
-
Step 4: Sample Collection: After a defined incubation period (e.g., 10-15 minutes), stop the reaction and centrifuge the plate to pellet the cells. Collect the supernatant.
-
Step 5: Quantification: Measure the concentration of a downstream product, such as Leukotriene B4 (LTB4), in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Step 6: Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration relative to the vehicle control and determine the IC50 value.
BET Bromodomain Inhibitor Screening (AlphaScreen Assay) [13][14][15][16]
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based method to measure the disruption of protein-protein interactions.
Figure 4. General Workflow for an AlphaScreen-based Bromodomain Inhibition Assay.
-
Step 1: Reagent Preparation: Prepare assay buffer, GST-tagged BRD4 bromodomain protein, and biotinylated acetylated histone peptide at their optimal concentrations.
-
Step 2: Compound Addition: In a 384-well microplate, add the test inhibitor at various concentrations.
-
Step 3: Protein and Peptide Incubation: Add the BRD4 protein and incubate for a short period (e.g., 15-30 minutes) to allow inhibitor binding. Then, add the biotinylated histone peptide and incubate further.
-
Step 4: Bead Addition: Add a suspension of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads. The Donor beads bind the biotinylated peptide, and the Acceptor beads bind the GST-tagged BRD4.
-
Step 5: Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow bead-protein-peptide complexes to form.
-
Step 6: Signal Detection: Read the plate using an AlphaScreen-capable reader. In the absence of an inhibitor, the beads are in close proximity, generating a signal. An effective inhibitor disrupts the BRD4-histone interaction, separating the beads and causing a decrease in signal.
-
Step 7: Data Analysis: Calculate IC50 values from the dose-response curves.
Cytotoxicity (MTT Assay) [17][18][19][20][21]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance of the solution at approximately 550-570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The this compound core is a testament to the power of scaffold-based drug discovery. While the parent molecule itself is not a therapeutic agent, it provides a robust and versatile platform for the synthesis of diverse and potent drug candidates. The derivatives explored in this guide—targeting inflammation, cancer, and CNS disorders—highlight the chemical tractability and favorable pharmacological properties imparted by the isoxazole ring.
Future research will likely continue to exploit this privileged scaffold. The exploration of new substitution patterns, the development of compounds with dual-target activity, and the optimization of pharmacokinetic and safety profiles will be key areas of focus. As our understanding of complex disease pathways deepens, the this compound scaffold and its derivatives are poised to remain a valuable tool in the arsenal of medicinal chemists, contributing to the development of the next generation of targeted therapies.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Screening of 4,5-Dimethylisoxazole-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dimethylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its derivatives have garnered significant interest for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to antimicrobial and central nervous system (CNS) activities. This technical guide provides an in-depth overview of the initial screening methodologies for this versatile class of compounds, complete with experimental protocols, data presentation, and visualization of relevant biological pathways.
Introduction to the this compound Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties that can enhance a molecule's pharmacokinetic and pharmacodynamic profile. The this compound core, in particular, has been a focal point of drug discovery efforts. A prominent example is the active metabolite of Leflunomide, Teriflunomide (A77 1726), which is based on a 5-methylisoxazole structure and is an established immunomodulatory drug.[1][2][3] The initial screening of novel derivatives of this scaffold is a critical step in identifying promising lead compounds for further development.
General Synthesis of 4,5-Disubstituted-3-Carboxylic Acid Derivatives
A general workflow for the synthesis of the title compounds is essential for generating a library of derivatives for screening.
Initial Screening for Anti-Inflammatory Activity
Derivatives of the isoxazole-3-carboxylic acid scaffold have shown potent anti-inflammatory properties.[4] The initial screening cascade for these compounds typically involves in vitro assays targeting key enzymes in inflammatory pathways.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of the approved immunomodulatory drug Leflunomide's active metabolite, Teriflunomide, is the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is crucial for the proliferation of activated lymphocytes, which are key mediators of inflammation.
-
Enzyme Source : Recombinant human DHODH.
-
Substrate : Dihydroorotate.
-
Assay Principle : The activity of DHODH is measured by monitoring the reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Procedure :
-
Prepare a reaction mixture containing buffer, co-substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the enzyme and substrate.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Inhibition of 5-Lipoxygenase (5-LOX) Activating Protein (FLAP)
Certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).[4] Leukotrienes are potent pro-inflammatory mediators.
-
Cell Line : Human polymorphonuclear leukocytes (PMNL).
-
Stimulus : Calcium ionophore A23187.
-
Assay Principle : Measure the inhibition of the synthesis of 5-LO products (e.g., leukotriene B4) in stimulated cells.
-
Procedure :
-
Pre-incubate PMNL with the test compounds at various concentrations.
-
Stimulate the cells with A23187.
-
Terminate the reaction and extract the leukotrienes.
-
Quantify the amount of 5-LO products using methods like ELISA or LC-MS/MS.
-
-
Data Analysis : Determine the IC50 values for the inhibition of 5-LO product synthesis.
Table 1: Representative Anti-Inflammatory Activity Data
| Compound Class | Target | Assay | IC50 (µM) |
| 5-Methylisoxazole Derivative (Teriflunomide) | DHODH | Enzyme Inhibition | ~0.5-1.3 |
| 4,5-Diarylisoxazol-3-carboxylic acid | FLAP | Cellular 5-LO Product Synthesis | 0.24[4] |
Initial Screening for Anticancer Activity
The isoxazole scaffold is present in numerous compounds with demonstrated anticancer properties.[5] Initial screening typically involves assessing the cytotoxicity of the derivatives against various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines : A panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).[5]
-
Reagent : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Assay Principle : Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Procedure :
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Table 2: Representative Anticancer Activity Data
| Compound Class | Cell Line | Assay | IC50 (µM) |
| 4,5-dihydroisoxazole-5-carboxamide | HeLa | MTT | 4.11[5] |
| 4,5-dihydroisoxazole-5-carboxamide | MCF-7 | MTT | 4.03[5] |
| Indolin-2-one derivative with 1,3,4-oxadiazole | HeLa | MTT | 10.64 - 33.62[6] |
Initial Screening for Antimicrobial Activity
Isoxazole derivatives have been explored for their potential as antimicrobial agents. The initial screening involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Microorganisms : A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Media : Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Assay Principle : To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure :
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
-
Table 3: Representative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) |
| Coumarin-3-carboxamide | S. epidermidis | 312.5[7] |
| Carbazole derivative | S. aureus | 30 |
| Amidrazone derivative | Y. enterocolitica | 64[8] |
Initial Screening for Central Nervous System (CNS) Activity
Certain 3,5-dimethyl-isoxazole-4-carboxylic acid amides have been identified as potent histamine H3 receptor antagonists, with potential applications in treating CNS disorders like depression.[9]
Experimental Protocol: Histamine H3 Receptor Binding Assay
-
Receptor Source : Membranes from cells expressing the human histamine H3 receptor.
-
Radioligand : A radiolabeled H3 receptor antagonist (e.g., [3H]Nα-methylhistamine).
-
Assay Principle : A competitive binding assay where the test compound competes with the radioligand for binding to the H3 receptor.
-
Procedure :
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis : Determine the Ki (inhibition constant) of the test compound, which represents its affinity for the receptor.
Table 4: Representative CNS Activity Data
| Compound Class | Target | Assay | Ki (nM) |
| 3,5-dimethyl-isoxazole-4-carboxylic acid amide | Histamine H3 Receptor | Radioligand Binding | 8.73 |
| N-(5-p-nitrophenoxypentyl)pyrrolidine | Histamine H3 Receptor | Radioligand Binding | 39[10] |
| 1-(5-(naphthalen-1-yloxy)pentyl)piperidine | Histamine H3 Receptor | Radioligand Binding | 55[11] |
Conclusion
The initial screening of this compound derivatives is a multifaceted process that employs a range of in vitro assays tailored to the desired therapeutic area. By systematically evaluating the anti-inflammatory, anticancer, antimicrobial, and CNS activities of a library of these compounds, researchers can identify promising lead candidates for further optimization and preclinical development. The detailed protocols and representative data presented in this guide serve as a valuable resource for scientists and drug development professionals working with this important class of molecules.
References
- 1. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 3. medtube.net [medtube.net]
- 4. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
- 9. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4,5-Dimethylisoxazole-3-carboxylic Acid
This technical guide provides a comprehensive overview of the proposed synthesis of 4,5-dimethylisoxazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is predicated on established principles of isoxazole chemistry, involving a key cycloaddition reaction. This document outlines the requisite starting materials, a detailed experimental protocol, and a logical workflow for the synthesis.
Core Synthesis Strategy
The proposed synthesis of this compound is a two-step process:
-
Formation of Ethyl 4,5-dimethylisoxazole-3-carboxylate: This step involves a condensation reaction between a β-diketone, 3-methyl-2,4-pentanedione , and an activated oxime, ethyl 2-chloro-2-(hydroxyimino)acetate . This reaction forms the core isoxazole ring with the desired substitution pattern.
-
Hydrolysis to this compound: The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Starting Materials
The primary starting materials for this synthesis are detailed below.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | Liquid, density ~0.981 g/mL |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | Solid |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Strong base, moisture-sensitive solid |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | Strong base for hydrolysis |
| Hydrochloric Acid | HCl | 36.46 | For neutralization/acidification |
Experimental Protocols
The following protocols are proposed for the synthesis of this compound.
Step 1: Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in anhydrous ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring and maintaining the temperature at 0-5 °C with an ice bath. Stir the resulting mixture for 30 minutes.
-
Cycloaddition: Prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in anhydrous ethanol. Add this solution dropwise to the reaction mixture at 0-5 °C over a period of 1 hour.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 4,5-dimethylisoxazole-3-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Isolation: The precipitated this compound can be collected by filtration.
-
Purification: Wash the solid product with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizing the Synthesis
Diagram 1: Synthetic Pathway for this compound
Methodological & Application
Application Notes and Protocols for the Catalytic Synthesis of 4,5-Dimethylisoxazole-3-carboxylic Acid
Introduction
4,5-Dimethylisoxazole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development due to the presence of the isoxazole core, a privileged scaffold in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a practical and efficient two-step catalytic approach. This method involves the initial synthesis of an ester precursor, ethyl 4,5-dimethylisoxazole-3-carboxylate, followed by its hydrolysis to the target carboxylic acid.
Methodology Overview: A Two-Step Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate. This key step involves a condensation reaction between a β-ketoester, ethyl 2-methyl-3-oxobutanoate, and hydroxylamine hydrochloride. This reaction is often facilitated by a basic catalyst.
-
Step 2: Hydrolysis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate. The resulting ester is then hydrolyzed under basic conditions to yield the final product, this compound.
This approach allows for high yields and purity of the final product.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl 2-methyl-3-oxobutanoate, Hydroxylamine hydrochloride | Sodium Acetate | Ethanol | 4 | Reflux | ~85 |
| 2 | Ethyl 4,5-dimethylisoxazole-3-carboxylate | Sodium Hydroxide (aq.) | Methanol/Water | 8 | Room Temperature | >90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
This protocol details the synthesis of the ester precursor via a catalytically facilitated condensation reaction.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4,5-dimethylisoxazole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Hydrolysis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate to this compound
This protocol describes the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
Dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.
-
Add a 5N aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 6N hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway for this compound.
Caption: Two-step synthesis of this compound.
Application Note: Recrystallization Protocol for 4,5-Dimethylisoxazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the purification of 4,5-Dimethylisoxazole-3-carboxylic acid via recrystallization. The protocol includes procedures for solvent screening and a step-by-step guide to the recrystallization process.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development.[1] Ensuring the high purity of this compound is critical for subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This application note outlines a systematic approach to developing a recrystallization procedure for this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. The melting point of the closely related isomer, 3,5-Dimethylisoxazole-4-carboxylic acid, is included as a reference point for purity assessment.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃ | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| Appearance | White solid | [1] |
| CAS Number | 100047-61-8 | [3] |
| Reference Melting Point (3,5-isomer) | 139-144 °C | [4] |
Experimental Protocols
3.1. Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Test tubes and a test tube rack
-
Spatula
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Melting point apparatus
3.2. Protocol 1: Solvent Screening
A systematic solvent screening is crucial for identifying an appropriate recrystallization solvent. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.
Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a small volume (e.g., 0.5 mL) of the first solvent to be tested.
-
Agitate the mixture at room temperature for about one minute and observe the solubility.
-
If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this procedure with a range of solvents of varying polarities (see table below) to identify the optimal choice.
Solvent Selection Guide:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds. |
| Ethanol | High | 78 | Often used in combination with water. |
| Methanol | High | 65 | Similar to ethanol but more volatile. |
| Isopropanol | Medium | 82 | A good alternative to ethanol. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can be a disadvantage. |
| Ethyl Acetate | Medium | 77 | A common solvent for a wide range of organic compounds. |
| Toluene | Low | 111 | Suitable for less polar compounds. |
| Heptane/Hexane | Low | 98/69 | Often used as an anti-solvent in mixed solvent systems. |
3.3. Protocol 2: Recrystallization Procedure
Once a suitable solvent has been identified, proceed with the bulk recrystallization.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with constant stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value of a related isomer suggests high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.
-
Low Recovery: This can result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used and that the washing solvent is ice-cold.
This comprehensive protocol provides a robust starting point for the successful purification of this compound. Researchers should adapt the procedure as necessary based on the specific nature and quantity of impurities in their crude material.
References
Application Notes and Protocols for the Use of 4,5-Dimethylisoxazole-3-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 4,5-dimethylisoxazole-3-carboxylic acid into peptide and other small molecule libraries using solid-phase synthesis techniques. This versatile heterocyclic building block can be used to introduce a rigid, substituted isoxazole scaffold, which is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies and can be adapted for various research applications. Key procedures, including resin selection, coupling reactions, and cleavage from the solid support, are detailed to ensure successful synthesis.
Overview and Applications
This compound serves as a valuable building block for creating peptidomimetics and other complex molecules. The isoxazole moiety can act as a bioisosteric replacement for amide bonds, potentially enhancing metabolic stability and conformational rigidity. The protocols described herein are applicable for both manual and automated solid-phase synthesis.[1]
Key Experimental Protocols
The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For C-terminal amides, a Rink Amide resin is recommended.[2] For C-terminal carboxylic acids, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice, allowing for mild cleavage conditions.[3]
Protocol 2.1.1: Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide MBHA, loading 0.69 mmol/g) in a polypropylene syringe reactor fitted with a polyethylene filter.[2]
-
Add N,N-dimethylformamide (DMF) to fully immerse the resin beads.
-
Allow the resin to swell at room temperature for 20-30 minutes with gentle agitation.
-
Drain the DMF by filtration.[4]
This step is performed on an Fmoc-protected amino acid-loaded resin prior to coupling with this compound.
Protocol 2.2.1: Fmoc Group Removal
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2 times), and finally DMF (3 times) to remove residual piperidine.[1]
The carboxylic acid of the isoxazole is activated to facilitate amide bond formation with the free amine on the resin-bound peptide. Various coupling reagents can be employed, with HATU being a highly effective choice for heterocyclic carboxylic acids.[2][5]
Protocol 2.3.1: HATU-Mediated Coupling
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated isoxazole solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 times), DCM (2 times), and DMF (3 times).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.
The final step involves cleaving the synthesized molecule from the solid support and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.[6]
Protocol 2.4.1: Cleavage from Rink Amide Resin
-
Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5, v/v/v).[1][2]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether (8-10 fold volume).
-
Isolate the precipitate by centrifugation, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum. The product can then be purified by HPLC.[6][7]
Data Presentation
The efficiency of the coupling and cleavage steps can be evaluated based on the yield and purity of the final product. The following table provides expected outcomes based on analogous syntheses.
| Step | Parameter | Typical Value | Method of Analysis |
| Coupling | Coupling Efficiency | >95% | Kaiser Test / LC-MS of cleaved aliquot |
| Cleavage | Crude Product Yield | 70-85% | Gravimetric analysis |
| Final Product | Purity (Crude) | 70-85% | HPLC-MS[1] |
Visual Representations
Caption: General workflow for solid-phase synthesis incorporating this compound.
Caption: Chemical pathway for the HATU-mediated coupling of the isoxazole carboxylic acid to the resin.
References
- 1. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for Biological Assays of 4,5-Dimethylisoxazole-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Dimethylisoxazole-3-carboxylic acid derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The isoxazole scaffold is a key feature in a variety of biologically active molecules, demonstrating a range of activities including anti-inflammatory, anticancer, and immunomodulatory effects. This document provides detailed application notes and experimental protocols for the biological evaluation of this compound derivatives, focusing on their potential as anti-inflammatory and anticancer agents. The protocols are based on established methodologies for evaluating related isoxazole compounds.
Section 1: Anti-inflammatory Activity Assessment
Application Note: Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of isoxazole have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The following protocols describe methods to assess the in vitro inhibitory activity of this compound derivatives against COX-2.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against human recombinant COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions.
-
Dilute test compounds and celecoxib to 10x the final desired concentration in COX Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): 80 µL of Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) + 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 80 µL of Reaction Mix + 10 µL of 10x celecoxib solution.
-
Test Compound (S): 80 µL of Reaction Mix + 10 µL of 10x diluted test compound solution.
-
Background Control: 90 µL of COX Assay Buffer.
-
-
Enzyme Addition:
-
Add 10 µL of diluted human recombinant COX-2 enzyme to the EC, IC, and S wells.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration to calculate the IC50 value.
-
Quantitative Data: COX-2 Inhibitory Activity of Isoxazole Derivatives
| Compound Class/Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 150 | 0.005 | 30000 |
| Celecoxib | 15 | 0.05 | 300 |
| Rofecoxib | >100 | 0.018 - 0.026 | >3846 - 5556 |
| Etoricoxib | 116 | 1.1 | 106 |
Note: Data is compiled from multiple sources for comparative purposes and may vary based on assay conditions.
Signaling Pathway: COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Section 2: Anticancer Activity Assessment
Application Note: Cell Viability and Apoptosis Induction
Isoxazole derivatives have demonstrated promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The MTT assay is a standard colorimetric method to assess cell viability, while the analysis of caspase activation provides insights into the apoptotic mechanism.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Quantitative Data: Anticancer Activity of Isoxazole Derivatives
The following table presents IC50 values for various isoxazole derivatives against different cancer cell lines. This data can serve as a reference for evaluating the potency of novel this compound derivatives.
| Compound/Derivative Class | Cell Line | IC50 (µM) |
| Phenyl-isoxazole-carboxamide derivative | HeLa | 0.91 |
| Phenyl-isoxazole-carboxamide derivative | Hep3B | 8.02 |
| 1,2,4-triazole derivative 3c | HepG2 | 4.83 |
| 1,2,4-triazole derivative 3d | HepG2 | 2.88 |
| Tetrazole based isoxazolines 4h | A549 | 1.51 |
| Tetrazole based isoxazolines 4i | A549 | 1.49 |
Note: Data is compiled from multiple sources for comparative purposes.
Experimental Workflow: Apoptosis Induction Analysis
Caption: Experimental workflow for apoptosis analysis.
Signaling Pathway: Intrinsic Apoptosis Pathway
Novel synthetic isoxazole derivatives have been shown to induce apoptosis through the activation of caspases.[1] The intrinsic pathway is a common mechanism for chemotherapy-induced cell death.
Caption: Intrinsic apoptosis signaling pathway.
Section 3: Leukotriene Biosynthesis Inhibition
Application Note: 5-Lipoxygenase-Activating Protein (FLAP) Inhibition
Certain 4,5-diaryl-isoxazole-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, seemingly by targeting the 5-lipoxygenase-activating protein (FLAP).[2] FLAP is a crucial protein in the production of leukotrienes, which are inflammatory mediators involved in various diseases.
Experimental Protocol: FLAP Binding Assay
Objective: To determine the binding affinity of this compound derivatives to FLAP.
Materials:
-
Membrane preparations from cells expressing FLAP (e.g., neutrophils or engineered cell lines)
-
Radiolabeled FLAP inhibitor (e.g., [3H]MK-886)
-
Test compounds
-
Assay buffer
-
Scintillation counter
Procedure:
-
Incubation:
-
In a suitable assay tube, combine the cell membranes, radiolabeled FLAP inhibitor, and varying concentrations of the test compound in the assay buffer.
-
-
Equilibration:
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation:
-
Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Quantitative Data: FLAP Inhibitory Activity
The following table shows the inhibitory activity of two 4,5-diaryl-isoxazole-3-carboxylic acid derivatives on cellular 5-LO product synthesis, which is indicative of FLAP inhibition.
| Compound | Cellular 5-LO Product Synthesis IC50 (µM) |
| Compound 39 | 0.24 |
| Compound 40 | 0.24 |
Source: Eur J Med Chem. 2016 May 4:113:1-10.[2]
Signaling Pathway: Leukotriene Biosynthesis
Caption: Leukotriene biosynthesis pathway.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Two-Step Synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid
Introduction
4,5-Dimethylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives have shown potential as histamine H3 receptor antagonists for conditions like depression and as novel anticancer agents. This document outlines a scalable, two-step protocol for the synthesis of this compound, suitable for researchers and professionals in drug development and process chemistry. The synthesis proceeds through the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate
This procedure details the cyclization reaction to form the isoxazole ring from a β-ketoester and hydroxylamine.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol, 200 proof
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Multi-neck round-bottom flask (appropriate scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in water, add an equimolar amount of sodium acetate and stir until dissolved.
-
In a separate reaction flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in ethanol.
-
Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the β-ketoester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4,5-dimethylisoxazole-3-carboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 6 N
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and methanol.
-
In a separate beaker, prepare a 5 N aqueous solution of sodium hydroxide (2.0 equivalents).
-
Add the aqueous NaOH solution to the solution of the ester.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Remove the organic solvents (THF and methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 with 6 N HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the solid product under vacuum to a constant weight to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate (Step 1)
| Parameter | Value |
| Scale | 100 g |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Purity (Crude) | >90% |
| Purity (After Purification) | >98% |
| Yield (Isolated) | 65-75% |
Table 2: Summary of Reaction Parameters and Yields for the Hydrolysis to this compound (Step 2)
| Parameter | Value |
| Scale | 50 g |
| Reaction Time | 8-12 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Purity | >99% |
| Yield (Isolated) | 90-95% |
Visualizations
Caption: Detailed workflow for the scale-up synthesis of this compound.
Caption: Application in drug discovery as a scaffold for biologically active compounds.
References
Analytical HPLC methods for 4,5-Dimethylisoxazole-3-carboxylic acid
An Application Note and Protocol for the analytical determination of 4,5-Dimethylisoxazole-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides two distinct methods: a direct analysis using UV detection and a high-sensitivity method employing fluorescence detection after derivatization. These protocols are designed for researchers, scientists, and professionals in drug development.
Application Note
Introduction
This compound is a member of the isoxazole class of heterocyclic compounds. Isoxazole derivatives are significant in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices for research, quality control, and pharmacokinetic studies. This application note describes two reversed-phase HPLC methods for the analysis of this compound.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine analysis and quantification of this compound in samples with relatively high concentrations of the analyte. The principle of this method relies on the separation of the analyte on a non-polar stationary phase with a polar mobile phase[3]. Given that the analyte is a carboxylic acid, acidification of the mobile phase is employed to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity and retention on the reversed-phase column[4][5].
Method 2: Reversed-Phase HPLC with Fluorescence Detection following Derivatization
For trace-level quantification where high sensitivity is required, a derivatization approach is recommended. Carboxylic acids often lack a native fluorophore, limiting their sensitivity with fluorescence detection[6][7]. This method involves a pre-column derivatization step to attach a fluorescent tag to the carboxylic acid moiety. 9-Anthryldiazomethane (ADAM) is a common derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters, enabling detection at very low concentrations[8].
Data Presentation
Table 1: Chromatographic Conditions for HPLC-UV Method
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
Table 2: Chromatographic Conditions for HPLC-Fluorescence Method (Post-derivatization)
| Parameter | Condition |
| HPLC System | Standard HPLC system with a Fluorescence detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | 0-15 min: 70% to 95% B; 15-20 min: 95% B; 20.1-25 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 365 nm, Emission: 412 nm (for ADAM derivative) |
Experimental Protocols
Protocol 1: Sample Preparation and HPLC-UV Analysis
-
Reagent and Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Prepare the mobile phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B). For the isocratic run, pre-mix 600 mL of A and 400 mL of B. Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the instrument parameters as specified in Table 1.
-
Inject the standards and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the analyte in the sample.
-
Protocol 2: Derivatization and HPLC-Fluorescence Analysis
-
Reagent Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in a suitable organic solvent like ethyl acetate.
-
Prepare a fresh solution of 9-Anthryldiazomethane (ADAM) in ethyl acetate (e.g., 0.1 mg/mL). ADAM is light-sensitive, so prepare this solution in an amber vial.
-
-
Derivatization Procedure:
-
In a clean vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the ADAM solution.
-
Allow the reaction to proceed at room temperature for approximately 1 hour in the dark[8]. The reaction is complete when the yellow color of the ADAM reagent disappears.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase (initial gradient conditions) for HPLC analysis.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% B) until a stable baseline is achieved.
-
Set the instrument parameters as specified in Table 2.
-
Inject the derivatized standards and sample solution.
-
Record the chromatograms and integrate the peak area for the ADAM-derivatized analyte.
-
Construct a calibration curve and determine the concentration of the analyte in the original sample.
-
Visualizations
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Application Notes and Protocols: Derivatization of 4,5-Dimethylisoxazole-3-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the derivatization of 4,5-dimethylisoxazole-3-carboxylic acid and the subsequent bio-evaluation of its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the synthesis of amide and ester derivatives and their potential applications in anti-inflammatory, anticancer, and antimicrobial research.
Introduction
This compound is a versatile starting material for the synthesis of a variety of bioactive compounds. Derivatization of the carboxylic acid moiety allows for the modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which can significantly impact biological activity. This document outlines synthetic procedures for creating a chemical library of amides and esters, along with detailed protocols for their evaluation in relevant bioassays.
Synthetic Protocols
The primary routes for derivatizing this compound involve the formation of amide and ester linkages.
Protocol 1: Synthesis of 4,5-Dimethylisoxazole-3-carboxamides
Amide derivatives are synthesized by coupling the carboxylic acid with a diverse range of primary and secondary amines using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC).
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add the desired amine (1.1 eq).
-
Add DCC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of 4,5-Dimethylisoxazole-3-carboxylate Esters
Ester derivatives can be prepared via acid-catalyzed esterification (Fischer esterification) or by reaction with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Alternatively: Desired alkyl halide (e.g., methyl iodide, ethyl bromide) and a base (e.g., potassium carbonate)
-
Appropriate solvent (e.g., toluene for Fischer esterification, acetone for alkyl halide reaction)
-
Dean-Stark apparatus (for Fischer esterification)
-
Heating mantle
-
Standard workup and purification reagents as in Protocol 1
Procedure (Fischer Esterification):
-
Combine this compound (1.0 eq) and an excess of the desired anhydrous alcohol (e.g., 10 eq) in a round bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Bioassay Protocols
The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for assessing their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Protocol 3: Inhibition of Leukotriene Biosynthesis (Anti-inflammatory Activity)
This cell-based assay measures the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.
Materials:
-
Human polymorphonuclear leukocytes (PMNL)
-
Calcium ionophore A23187
-
Arachidonic acid (AA)
-
Test compounds (derivatives of this compound)
-
Zileuton (positive control)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Isolate human PMNL from fresh blood.
-
Resuspend the cells in PBS.
-
Pre-incubate the cell suspension with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37 °C.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) and arachidonic acid (e.g., 10 µM) for 10 minutes at 37 °C.
-
Terminate the reaction by adding ice-cold methanol.
-
Centrifuge the samples to pellet the cell debris.
-
Extract the leukotrienes from the supernatant using SPE cartridges.
-
Analyze the extracted samples by reverse-phase HPLC to quantify the production of leukotriene B₄ (LTB₄) and its metabolites.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: 5-Lipoxygenase-Activating Protein (FLAP) Binding Assay
This is a competitive binding assay to determine if the compounds interact with FLAP, a key protein in the cellular activation of 5-LOX.
Materials:
-
Membrane preparations from cells expressing human FLAP
-
Radiolabeled FLAP inhibitor (e.g., [³H]MK-886)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a multi-well plate, combine the membrane preparation, [³H]MK-886, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known FLAP inhibitor) from the total binding.
-
Calculate the percentage of inhibition of [³H]MK-886 binding for each test compound concentration and determine the IC₅₀ value.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Protocol 6: Antimicrobial Activity (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Inhibitory Activity of 4,5-Disubstituted Isoxazole-3-Carboxylic Acid Derivatives on Leukotriene Biosynthesis.
| Compound | R Group (Amide/Ester) | 5-LOX Inhibition IC₅₀ (µM)[1] | Cellular LTB₄ Formation IC₅₀ (µM)[2] |
| Example 1 | Phenyl (Amide) | > 10 | 1.5 |
| Example 2 | 4-Chlorophenyl (Amide) | > 10 | 0.8 |
| Example 3 | Benzyl (Amide) | > 10 | 2.1 |
| Example 4 | Methyl (Ester) | > 20 | 5.6 |
| Example 5 | Ethyl (Ester) | > 20 | 7.3 |
| Zileuton | - | 0.5 | 0.6 |
Note: The provided data is for illustrative purposes based on structurally related 4,5-diarylisoxazole-3-carboxylic acid derivatives and may not be representative of 4,5-dimethylisoxazole derivatives.
Table 2: Anticancer Activity of Isoxazole Derivatives.
| Compound | R Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Example 6 | Phenyl (Amide) | 15.2 | 21.8 |
| Example 7 | 4-Fluorophenyl (Amide) | 8.7 | 12.5 |
| Example 8 | Naphthyl (Amide) | 5.1 | 7.9 |
| Doxorubicin | - | 0.9 | 1.2 |
Note: The provided data is for illustrative purposes based on various isoxazole derivatives and may not be representative of 4,5-dimethylisoxazole derivatives.
Table 3: Antimicrobial Activity (MIC in µg/mL) of Isoxazole Derivatives.
| Compound | R Group | S. aureus | E. coli | C. albicans |
| Example 9 | Phenyl (Amide) | 64 | >128 | 128 |
| Example 10 | 4-Chlorophenyl (Amide) | 32 | 128 | 64 |
| Example 11 | Thienyl (Amide) | 16 | 64 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 | - |
| Fluconazole | - | - | - | 2 |
Note: The provided data is for illustrative purposes based on various isoxazole derivatives and may not be representative of 4,5-dimethylisoxazole derivatives.
Visualization of Pathways and Workflows
Leukotriene Biosynthesis Pathway and Inhibition
Caption: Leukotriene biosynthesis pathway and points of inhibition.
Experimental Workflow for Synthesis and Bioassay
Caption: Workflow for synthesis and biological evaluation.
References
The Versatility of 4,5-Dimethylisoxazole-3-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Application Note
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular frameworks with potential therapeutic applications is perennial. In this context, 4,5-dimethylisoxazole-3-carboxylic acid emerges as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. Its intrinsic chemical functionalities—a reactive carboxylic acid group and a stable isoxazole core—provide a robust platform for the construction of more complex molecules such as 1,3,4-oxadiazoles and pyrazoles. These resulting heterocyclic systems are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. This document provides detailed protocols for the utilization of this compound in the synthesis of such key heterocyclic derivatives, alongside structured data for clarity and reproducibility.
Synthesis of 2-(4,5-Dimethylisoxazol-3-yl)-1,3,4-oxadiazole Derivatives
A common and effective strategy for the synthesis of 1,3,4-oxadiazoles from a carboxylic acid precursor involves a two-step process: initial conversion to an acid hydrazide, followed by cyclization.[1] This methodology can be readily adapted for this compound.
First, the carboxylic acid is converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield 4,5-dimethylisoxazole-3-carbohydrazide. This intermediate is a key building block for the subsequent cyclization step. The carbohydrazide is then reacted with a suitable carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to facilitate the cyclization and formation of the 1,3,4-oxadiazole ring.[1]
Experimental Protocol: Synthesis of 4,5-Dimethylisoxazole-3-carbohydrazide
-
Esterification: To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (catalytic amount) and reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the obtained methyl ester in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 8-12 hours. After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The precipitated product, 4,5-dimethylisoxazole-3-carbohydrazide, is filtered, washed with cold ethanol, and dried under vacuum.
Experimental Protocol: Synthesis of 2-(4,5-Dimethylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole
-
Acylation: In a round-bottom flask, suspend 4,5-dimethylisoxazole-3-carbohydrazide (1.0 eq) and benzoic acid (1.1 eq) in phosphorus oxychloride (POCl₃) (5-10 vol).
-
Cyclization: Heat the mixture to reflux for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with stirring. The precipitate formed is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(4,5-dimethylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Esterification | This compound | Methanol | H₂SO₄ (cat.) | Methanol | 4-6 h | Reflux | ~90 |
| Hydrazinolysis | Methyl 4,5-dimethylisoxazole-3-carboxylate | Hydrazine hydrate | - | Ethanol | 8-12 h | Reflux | ~85 |
| Oxadiazole Formation | 4,5-Dimethylisoxazole-3-carbohydrazide | Benzoic acid | POCl₃ | POCl₃ | 3-5 h | Reflux | 75-85 |
Table 1. Summary of reaction conditions and yields for the synthesis of 2-(4,5-dimethylisoxazol-3-yl)-5-phenyl-1,3,4-oxadiazole.
Caption: Synthetic pathway to 1,3,4-oxadiazole.
Synthesis of Pyrazole Derivatives via Amide Coupling and Cyclization
Another important class of heterocycles, pyrazoles, can be synthesized from this compound. This pathway typically involves an initial amide bond formation followed by a cyclization reaction. The carboxylic acid is first activated and then reacted with a substituted hydrazine to form a hydrazide, which can then undergo cyclization to form the pyrazole ring.
Experimental Protocol: Synthesis of N'-Acetyl-4,5-dimethylisoxazole-3-carbohydrazide
-
Amide Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add acetic hydrazide (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Work-up: After completion of the reaction, dilute the mixture with DCM and wash with water, 1N HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N'-acetyl-4,5-dimethylisoxazole-3-carbohydrazide.
Experimental Protocol: Synthesis of 3-(4,5-Dimethylisoxazol-3-yl)-5-methyl-1H-pyrazole
-
Cyclization: The cyclization of the N'-acetyl-4,5-dimethylisoxazole-3-carbohydrazide intermediate to the corresponding pyrazole can be achieved under various conditions, often involving heating with a base or acid catalyst. A common method involves heating the hydrazide in a high-boiling solvent like xylene or in the presence of a dehydrating agent.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Amide Coupling | This compound | Acetic hydrazide | EDC, DMAP | DCM/DMF | 12-24 h | Room Temp. | 70-80 |
| Pyrazole Formation | N'-Acetyl-4,5-dimethylisoxazole-3-carbohydrazide | - | Heat/Catalyst | Xylene | 4-8 h | Reflux | 60-70 |
Table 2. Summary of reaction conditions and yields for the proposed synthesis of a pyrazole derivative.
Caption: Synthetic pathway to a pyrazole derivative.
Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of 1,3,4-oxadiazole and pyrazole derivatives. These synthetic routes offer a gateway to a diverse range of novel chemical entities for further investigation in drug discovery and development programs. The straightforward nature of these transformations, coupled with the potential for diversification by varying the coupling partners, underscores the utility of this compound as a key precursor in modern heterocyclic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid. Our goal is to help you improve your reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method involves a two-step process:
-
1,3-Dipolar Cycloaddition: Formation of the isoxazole ring by reacting a nitrile oxide precursor with an alkyne. A well-established procedure involves the in-situ generation of a nitrile oxide from a primary nitroalkane, which then reacts with an enamino ester. For this compound, this typically involves the synthesis of the ethyl ester precursor, ethyl 4,5-dimethylisoxazole-3-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid.
Q2: My 1,3-dipolar cycloaddition reaction is sluggish or not proceeding. What are the potential causes?
Several factors can affect the rate and success of the cycloaddition reaction:
-
Stability of the Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. It is often best to generate the nitrile oxide in situ for immediate reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the nitrile oxide. Careful optimization of the reaction temperature is crucial.
-
Purity of Reactants: Impurities in your starting materials, such as the nitroalkane or the enamino ester, can interfere with the reaction. Ensure your reactants are of high purity.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. It is advisable to screen a variety of solvents with differing polarities.
Q3: I am observing a low yield after the hydrolysis of the ethyl ester. What could be the issue?
Low yields during the hydrolysis step are often due to:
-
Incomplete Hydrolysis: The reaction may not have gone to completion. You can try extending the reaction time, increasing the concentration of the base (e.g., NaOH or KOH), or moderately increasing the reaction temperature.
-
Product Solubility: The sodium or potassium salt of the carboxylic acid formed during hydrolysis is often soluble in the aqueous layer. Ensure complete precipitation of the carboxylic acid by carefully adjusting the pH to the acidic range (typically pH 2-3) with a strong acid like HCl.
-
Work-up Losses: The product may be lost during extraction and washing steps. Ensure you are using the appropriate solvents and minimizing the number of transfers.
Q4: How can I purify the final this compound?
Purification can typically be achieved through recrystallization. The choice of solvent is critical and will depend on the polarity of the compound and any impurities. Common solvents to screen for recrystallization include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water. If recrystallization does not yield a pure product, column chromatography on silica gel can be employed.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 4,5-Dimethylisoxazole-3-carboxylate in the Cycloaddition Step
| Potential Cause | Troubleshooting Steps |
| Decomposition of Nitrile Oxide Intermediate | Generate the nitrile oxide in situ at a low temperature (e.g., 0-5 °C) and ensure it reacts promptly with the enamino ester. Avoid high reaction temperatures. |
| Inefficient Dehydrating Agent | Ensure the dehydrating agent (e.g., phosphorus oxychloride) is fresh and added slowly to the reaction mixture to control the exotherm. |
| Suboptimal Base | Use a non-nucleophilic base like triethylamine and ensure the correct stoichiometry is used to neutralize the acid generated during the reaction. |
| Presence of Water | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions. |
| Steric Hindrance | If starting materials are sterically hindered, longer reaction times or a slight increase in temperature may be necessary. Monitor the reaction progress by TLC. |
Issue 2: Incomplete Hydrolysis or Low Recovery of Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Insufficient Base or Reaction Time | Increase the molar excess of the base (e.g., from 2 to 4 equivalents). Extend the reaction time and monitor the disappearance of the starting ester by TLC. |
| Poor Solubility of the Ester | Add a co-solvent like THF or methanol to improve the solubility of the ethyl ester in the aqueous base solution. |
| Incomplete Precipitation of Carboxylic Acid | After hydrolysis, cool the reaction mixture in an ice bath before and during acidification. Add the acid dropwise and monitor the pH to ensure it reaches ~2. Allow sufficient time for the product to fully precipitate. |
| Product Lost During Work-up | If the product has some solubility in the aqueous layer after acidification, perform multiple extractions with a suitable organic solvent like ethyl acetate. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the ethyl ester precursor and its subsequent hydrolysis. This data is based on general principles for isoxazole synthesis and should be used as a guide for optimization.
Table 1: Effect of Reaction Conditions on the Yield of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Yield (%) |
| Solvent | Dichloromethane | Chloroform | Tetrahydrofuran | Acetonitrile | Varies |
| Temperature (°C) | 0 then RT | 0 | Room Temperature | 40 | 65-75 |
| Base (equiv.) | Triethylamine (2.2) | Diisopropylethylamine (2.2) | Triethylamine (1.5) | Triethylamine (2.2) | 70 |
| Reaction Time (h) | 18 | 24 | 18 | 12 | 68-71 |
Table 2: Effect of Hydrolysis Conditions on the Yield of this compound
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Yield (%) |
| Base | NaOH | KOH | LiOH | NaOH | 90+ |
| Solvent System | THF/Methanol/Water | Ethanol/Water | Dioxane/Water | Methanol/Water | 94 |
| Temperature (°C) | Room Temperature | 40 | Room Temperature | 60 | 90-95 |
| Reaction Time (h) | 8 | 6 | 12 | 4 | 94 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
This protocol is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.[1]
Materials:
-
Ethyl 2-butynoate
-
Nitroethane
-
Triethylamine
-
Phosphorus oxychloride
-
Chloroform (anhydrous)
-
6N Hydrochloric acid
-
5% Aqueous sodium hydroxide
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve ethyl 2-butynoate (1.00 mole), nitroethane (1.29 mole), and triethylamine (2.20 mole) in anhydrous chloroform (1 L).
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.11 mole) in anhydrous chloroform (200 ml) from the dropping funnel while stirring. The addition should take approximately 3 hours.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.
-
Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water.
-
Wash the organic layer with 6N hydrochloric acid until the aqueous wash remains acidic.
-
Successively wash the organic layer with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield ethyl 4,5-dimethylisoxazole-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is based on a general procedure for the hydrolysis of isoxazole esters.[2]
Materials:
-
Ethyl 4,5-dimethylisoxazole-3-carboxylate
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
6N Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (14 mmol) in a mixture of THF (8 mL) and MeOH (8 mL).
-
Add a 5N aqueous solution of sodium hydroxide (8.5 mL).
-
Stir the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete (monitored by TLC), remove the solvents under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2 with 6N aqueous HCl.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold water and dry to afford this compound. A yield of over 90% can be expected.[2]
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
References
Technical Support Center: Purification of 4,5-Dimethylisoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,5-Dimethylisoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its chemical properties. The carboxylic acid group imparts high polarity, which can lead to issues with solubility and chromatographic separation. Additionally, like many isoxazole derivatives, it can be sensitive to certain conditions, potentially leading to degradation. Common issues include the removal of structurally similar impurities and unreacted starting materials from the synthesis.
Q2: What are the recommended initial purification strategies for this compound?
A2: A multi-step approach is often the most effective. This typically involves an initial workup with acid-base extraction, followed by either recrystallization or column chromatography. The choice between recrystallization and chromatography depends on the nature of the impurities and the quantity of the material.
Q3: How can I identify the common impurities in my sample?
A3: Common impurities often include unreacted starting materials, such as the corresponding ester precursor (e.g., ethyl 4,5-dimethylisoxazole-3-carboxylate), and side-products from the synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC) are essential for identifying the presence and nature of these impurities.
Q4: Is this compound stable during purification?
A4: While generally stable, prolonged exposure to harsh acidic or basic conditions, or excessive heat, should be avoided to prevent potential degradation of the isoxazole ring. When performing column chromatography on silica gel, which is acidic, it is advisable to proceed with caution.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. - Supersaturation has not been achieved. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. - Concentrate the solution by slowly evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oily Precipitate Forms Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent. - Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture. - Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. |
| Poor Recovery of Purified Product | - Too much solvent was used. - The cooling process was too rapid, trapping the product in the solution. - The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the crystals with a minimal amount of ice-cold solvent during filtration. |
| Product is still impure after recrystallization | The impurities have similar solubility profiles to the product. | Consider a different recrystallization solvent or solvent system. If impurities persist, a secondary purification method like column chromatography may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound Streaks or Tailing on TLC/Column | The compound is highly polar and interacts strongly with the stationary phase. | Add a small amount (0.5-1%) of a polar modifier like acetic acid or formic acid to the eluent to improve the peak shape by keeping the carboxylic acid protonated. |
| Poor Separation of Product and Impurities | The polarity of the eluent is either too high or too low. The impurities have very similar polarity to the product. | - Optimize the solvent system using TLC by testing various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). - If baseline separation is not achievable, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Low Recovery from the Column | The compound is irreversibly adsorbed onto the stationary phase. | Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is suspected to be unstable on the acidic silica. Alternatively, use a less acidic stationary phase like neutral alumina.[1] |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent in the solvent mixture. |
Quantitative Data Summary
The following table presents representative data for the purification of crude this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 97 | 80 | Effective for removing less polar impurities. |
| Silica Gel Column Chromatography (Heptane:Ethyl Acetate with 1% Acetic Acid) | 85 | >99 | 75 | Provides very high purity but with slightly lower yield due to potential losses on the column. |
| Acid-Base Extraction | 85 | 92 | 90 | Good for initial cleanup and removal of neutral or basic impurities, but may not remove acidic byproducts. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) by heating on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, add the anti-solvent dropwise until the solution becomes cloudy, then reheat until it is clear before allowing it to cool. Crystal formation should occur as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable eluent system. A good starting point is a mixture of heptane and ethyl acetate. Add a small amount of acetic acid (e.g., 1%) to the eluent to prevent streaking. The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical decision-making workflow for the purification of this compound.
References
Optimizing reaction conditions for 4,5-Dimethylisoxazole-3-carboxylic acid amide coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amide coupling of 4,5-dimethylisoxazole-3-carboxylic acid. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction success.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Choice of Coupling Reagent: For sterically unhindered amines, standard reagents like EDC/HOBt or HATU are often effective. For more challenging couplings involving hindered amines or electron-deficient anilines, consider more potent reagents like PyBOP or generating the highly reactive acyl chloride.[1] - Reagent Stoichiometry: Ensure at least stoichiometric amounts of the coupling reagent are used. An excess (1.1-1.5 equivalents) can drive the reaction to completion.[1] - Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base (e.g., DIPEA) for 15-30 minutes before adding the amine to ensure complete formation of the active intermediate.[1] |
| Amine Deactivation | - Acid-Base Neutralization: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid and maintain the amine in its free, reactive form.[2] |
| Steric Hindrance | - Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates. - Alternative Reagents: Consider converting the carboxylic acid to the less sterically demanding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] |
| Hydrolysis of Activated Intermediate | - Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of the activated carboxylic acid intermediate.[1] |
| Side Reactions | - Guanidinylation: When using uronium/aminium reagents like HATU or HBTU, avoid a large excess of the coupling reagent relative to the carboxylic acid, as this can lead to the formation of a guanidinium byproduct on the amine, capping it from further reaction.[4] - Racemization: If there are chiral centers adjacent to the carbonyl group, racemization can be a concern. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress this side reaction.[1] Running the reaction at lower temperatures may also be beneficial. |
| Poor Solubility | - Solvent Selection: Choose a solvent in which all reactants are soluble. N,N-Dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are common choices. For particularly insoluble compounds, dimethyl sulfoxide (DMSO) may be used, although it can complicate workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for the amide coupling of this compound?
A common and often effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine in the presence of a base like triethylamine or pyridine.[2][3] This method is particularly useful for overcoming the lower reactivity of some heterocyclic carboxylic acids.
Q2: Which coupling reagents are recommended for this reaction, and what are their pros and cons?
The choice of coupling reagent depends on the specific amine being coupled.
-
Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective. EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[1] DCC's byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, these reagents can sometimes lead to racemization, which can be minimized by the addition of HOBt.[1]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and provide rapid reaction times with minimal racemization.[4] HATU is generally more reactive than HBTU. A key consideration is the potential for guanidinylation of the amine if an excess of the reagent is used.[4]
-
Phosphonium Salts (e.g., PyBOP, BOP): These are very effective for difficult couplings, including those with sterically hindered amines, and are known to suppress racemization.[1] A drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).
Q3: What role does a base like DIPEA or triethylamine play in the reaction?
A non-nucleophilic organic base is crucial for several reasons. Primarily, it neutralizes the carboxylic acid, facilitating its activation by the coupling reagent. It also scavenges any acidic byproducts generated during the reaction (e.g., HCl from acyl chloride formation or the proton from the amine), ensuring the amine remains in its nucleophilic, freebase form.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Q5: I am seeing a byproduct that I can't identify. What are some common side reactions?
Besides the issues mentioned in the troubleshooting guide, other potential side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents, especially if the activated intermediate is slow to react with the amine. If your amine has other nucleophilic functional groups (e.g., hydroxyl or thiol), these may also react.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Isoxazole-3-Carboxamide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Key Considerations |
| SOCl₂/Oxalyl Chloride | None | Pyridine or TEA | THF or DCM | 20-80%[5] | Forms a highly reactive acyl chloride; good for less reactive amines. |
| EDC | HOBt | DIPEA or TEA | DMF or DCM | Moderate to High | Water-soluble urea byproduct simplifies workup. |
| HATU | None | DIPEA | DMF | High | Very efficient and fast; potential for guanidinylation of the amine.[4] |
| PyBOP | None | DIPEA | DMF or DCM | High | Excellent for sterically hindered substrates; suppresses racemization.[1] |
Note: Yields are indicative and can vary significantly based on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling via Acyl Chloride Formation
This protocol is adapted from the synthesis of diarylisoxazole-3-carboxamides.[5]
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous THF.
-
In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU-Mediated Amide Coupling
This is a general protocol for HATU-mediated amide coupling.[1]
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway Diagram
Some isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP).[5][6] The opening of the mtPTP under pathological conditions, such as high levels of intracellular Ca²⁺ and oxidative stress, leads to mitochondrial dysfunction and ultimately cell death. The following diagram illustrates the role of mtPTP and the inhibitory action of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4,5-Dimethylisoxazole-3-carboxylic acid under acidic/basic conditions
Technical Support Center: 4,5-Dimethylisoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the isoxazole ring in this compound?
The isoxazole ring is an aromatic system, which confers a degree of stability. However, it contains a relatively weak nitrogen-oxygen (N-O) bond. This bond can be susceptible to cleavage under certain conditions, particularly in strongly acidic or basic environments, or in the presence of reducing agents[1]. Therefore, while the compound is generally stable under neutral conditions, its stability can be compromised at pH extremes.
Q2: How does pH affect the stability of this compound?
Both acidic and basic conditions can promote the degradation of the isoxazole ring.
-
Acidic Conditions: Acid-catalyzed hydrolysis can lead to the cleavage of the isoxazole ring. Studies on related isoxazole derivatives have shown that the degradation rate is pH-dependent, with specific acid catalysis occurring at low pH values (typically below 3.5)[2][3].
-
Basic Conditions: Under basic conditions, the isoxazole ring can also undergo cleavage[1][4]. The specific mechanism may vary depending on the substituents, but it generally involves nucleophilic attack on the ring.
Q3: What are the likely degradation products of this compound?
Based on the degradation of structurally similar isoxazoles, cleavage of the ring is the primary degradation pathway. Under acidic conditions, the degradation of a related dimethylisoxazole derivative yielded byproducts such as 2-butanone, ammonia, and hydroxylamine, indicating the breakdown of the core heterocyclic structure[2]. The carboxylic acid moiety is expected to be relatively stable under these conditions.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a cool, dry place, protected from light. For solutions, it is advisable to use buffers with a pH close to neutral (pH 6-8) and to store them at low temperatures (2-8°C) for short periods. For longer-term storage, freezing (-20°C or below) is recommended. Avoid repeated freeze-thaw cycles.
Q5: Can I anticipate any issues when using this compound in acidic or basic media for my experiments?
Yes, if your experimental protocol involves prolonged exposure to strong acids or bases, you should be aware of the potential for degradation. This could lead to a decrease in the concentration of the active compound and the formation of degradation products, which might interfere with your assay. It is advisable to conduct preliminary stability studies under your specific experimental conditions to assess the extent of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over time in solution. | Degradation of the isoxazole ring due to pH, temperature, or light exposure. | 1. Prepare fresh solutions before each experiment.2. Check the pH of your solution and adjust to near neutral if possible.3. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.4. Protect solutions from light by using amber vials or covering with foil. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Run a stability study by incubating the compound under your experimental conditions for various time points and analyzing the samples.2. If degradation is confirmed, consider modifying the experimental conditions (e.g., lowering the temperature, adjusting the pH, reducing incubation time).3. Characterize the degradation products if they are likely to interfere with your results. |
| Inconsistent experimental results. | Inconsistent stability of the compound across different experimental batches or conditions. | 1. Standardize solution preparation and storage procedures.2. Perform a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).3. Use an internal standard in your analytical method to account for any degradation during sample processing and analysis. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound
This protocol outlines a general method to assess the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Acidic Condition: Add a small aliquot of the stock solution to a known volume of 0.1 M HCl to achieve the desired final concentration.
-
Basic Condition: Add a small aliquot of the stock solution to a known volume of 0.1 M NaOH to achieve the desired final concentration.
-
Neutral Condition (Control): Add a small aliquot of the stock solution to a known volume of pH 7.4 phosphate buffer.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
Logical Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Generalized degradation pathways for the isoxazole ring under acidic and basic conditions.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in 4,5-Dimethylisoxazole-3-carboxylic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the formation of ethyl 4,5-dimethylisoxazole-3-carboxylate through a [3+2] cycloaddition reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the typical starting materials for the synthesis of the isoxazole ester intermediate?
The key precursors for the cycloaddition reaction are ethyl 2-chloro-2-(hydroxyimino)acetate, which serves as the nitrile oxide precursor, and 2,3-butanedione, which provides the dimethyl-substituted alkene component.
Q3: What are the primary challenges and side reactions to be aware of during the synthesis?
Low conversion rates are a frequent issue. Common side reactions include the dimerization of the in situ generated nitrile oxide to form furoxan, and the formation of isomeric isoxazole byproducts.[1] During the hydrolysis step, incomplete reaction or degradation of the isoxazole ring can occur under harsh conditions.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both the ester formation and the hydrolysis steps. By comparing the reaction mixture to the starting materials, the consumption of reactants and the formation of the product can be tracked.
Troubleshooting Guide for Low Conversion
Low conversion is a common hurdle in the synthesis of this compound. This guide addresses potential issues in a question-and-answer format to help you troubleshoot your experiment.
Step 1: Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
Problem: Low or no yield of the isoxazole ester.
-
Potential Cause 1: Inefficient Generation of the Nitrile Oxide. The in situ generation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate is a critical step. The choice and amount of base, as well as the reaction temperature, can significantly impact the efficiency of this process.
-
Recommended Solutions:
-
Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. Ensure the base is fresh and anhydrous.
-
Base Stoichiometry: Use a slight excess of the base to ensure complete dehydrochlorination.
-
Temperature Control: The reaction should typically be run at a low temperature (e.g., 0-5 °C) to control the rate of nitrile oxide formation and minimize side reactions.
-
-
-
Potential Cause 2: Dimerization of the Nitrile Oxide. Nitrile oxides are reactive intermediates that can dimerize to form stable furoxans, reducing the amount available for the desired cycloaddition reaction.[1]
-
Recommended Solutions:
-
Slow Addition: Add the base or the ethyl 2-chloro-2-(hydroxyimino)acetate solution slowly to the reaction mixture containing 2,3-butanedione. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[2]
-
In Situ Trapping: Ensure that the 2,3-butanedione is present in the reaction mixture before the generation of the nitrile oxide begins.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent and reaction temperature can influence the reaction rate and yield.
-
Recommended Solutions:
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. Ensure the solvent is anhydrous.
-
Temperature: While initial nitrile oxide generation is done at low temperatures, the cycloaddition may require warming to room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal temperature profile.
-
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine | DIPEA | Sodium Carbonate |
| Solvent | THF | Dichloromethane | Acetonitrile |
| Temperature | 0 °C to rt | Room Temperature | 40 °C |
| Typical Yield | Moderate | Moderate to High | Low to Moderate |
Table 1. General Reaction Condition Considerations for Isoxazole Ester Synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis of ethyl 4,5-dimethylisoxazole-3-carboxylate.
Step 2: Hydrolysis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
Problem: Incomplete hydrolysis or low yield of the carboxylic acid.
-
Potential Cause 1: Insufficient Base or Reaction Time. The hydrolysis of the ester requires stoichiometric amounts of a strong base and sufficient time to go to completion.
-
Potential Cause 2: Inappropriate Solvent. The solvent system must be able to dissolve both the ester and the base.
-
Recommended Solutions:
-
A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is commonly used to ensure homogeneity.[4]
-
-
-
Potential Cause 3: Degradation of the Product. Prolonged exposure to harsh basic conditions, especially at elevated temperatures, can potentially lead to the degradation of the isoxazole ring.
-
Recommended Solutions:
-
Temperature Control: Perform the hydrolysis at room temperature if possible, or with gentle heating. Avoid excessive temperatures or prolonged reaction times once the reaction is complete as determined by TLC.
-
-
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide | Lithium Hydroxide |
| Solvent System | THF/Water | Methanol/Water |
| Temperature | Room Temperature | Reflux |
| Typical Reaction Time | 2-24 hours | 1-4 hours |
| Typical Yield | >90% | >90% |
Table 2. General Reaction Condition Considerations for Ester Hydrolysis.
Caption: Troubleshooting workflow for the hydrolysis of ethyl 4,5-dimethylisoxazole-3-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-butanedione (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.
-
Reaction: Add the solution from the dropping funnel to the cooled 2,3-butanedione solution dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate
This protocol outlines the hydrolysis of the ester to the final carboxylic acid product.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 v/v ratio).
-
Base Addition: To the stirred solution, add sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-8 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The carboxylic acid should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
References
Technical Support Center: Purification of 4,5-Dimethylisoxazole-3-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,5-Dimethylisoxazole-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or Inconsistent Yields After Purification
Question: We are experiencing significantly lower than expected yields of this compound after purification. What are the potential causes and how can we mitigate them?
Answer: Low yields following the purification of isoxazole carboxylic acids can stem from several factors, including product instability, incomplete reaction, and inefficient purification techniques.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Product Degradation | The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup. Additionally, decarboxylation can occur at elevated temperatures. It is advisable to use moderate temperatures during workup and purification and to handle the compound in a dry, inert atmosphere.[1] |
| Incomplete Hydrolysis of Ester Precursor | If synthesizing from an ester precursor (e.g., ethyl 4,5-dimethylisoxazole-3-carboxylate), hydrolysis may be incomplete. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the stoichiometry of the base.[2] |
| Inefficient Extraction | During acid-base extraction, incorrect pH adjustment can lead to the product remaining in the organic layer or loss during washes. Ensure the pH is sufficiently basic (pH > pKa of the acid) during the base wash and sufficiently acidic (pH < pKa of the acid) during acidification.[3] |
| Irreversible Adsorption on Silica Gel | The polar carboxylic acid group can strongly interact with the silica surface during column chromatography, leading to poor elution and low recovery.[3] Consider pre-treating the silica gel with the eluent or adding a small amount of a competitive polar solvent like acetic or formic acid to the mobile phase.[3] |
Problem 2: Presence of Significant Impurities in the Final Product
Question: Our purified this compound shows significant levels of unknown impurities by HPLC analysis. How can we identify and minimize these?
Answer: Impurity formation is a common challenge. These can arise from starting materials, side reactions, or product degradation.[1]
Common Impurities and Prevention Strategies:
| Common Impurity | Identification and Prevention |
| Unreacted Starting Materials/Ester Precursor | A less polar spot on TLC compared to the product is likely the ester precursor. Ensure the hydrolysis reaction goes to completion.[2] |
| Isomeric Byproducts | The formation of regioisomers can occur during the synthesis of the isoxazole ring. It is crucial to purify intermediates to ensure high isomeric purity before proceeding.[1] |
| Ring-Opened Products | The isoxazole ring can be cleaved by certain nucleophiles or oxidizing agents.[1] Avoid harsh acidic or basic conditions during the workup.[1] |
| Decarboxylation Product | The loss of CO2 from the carboxylic acid can occur at elevated temperatures. Avoid excessive heat during purification and drying.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended general purification strategies for this compound?
A1: A multi-step approach is often the most effective for purifying isoxazole carboxylic acids.[3] This typically involves:
-
Aqueous Workup (Acid-Base Extraction): This is a crucial first step to separate the acidic product from neutral and basic impurities.[3]
-
Recrystallization: For solid compounds, recrystallization is a highly effective method for achieving high purity.[3]
-
Column Chromatography: If impurities persist after extraction and recrystallization, column chromatography can be employed.[3]
Q2: What are the best practices for column chromatography of this compound?
A2: Due to the polar nature of the carboxylic acid, standard silica gel chromatography can be challenging.[3] To improve separation and recovery:
-
Acidify the Mobile Phase: Add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid, which can reduce tailing on the TLC and improve elution from the column.[2]
-
Consider Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like neutral alumina or employing reversed-phase chromatography.[3]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: While the optimal solvent must be determined experimentally, a good starting point for carboxylic acids is often a mixture of a polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble.[4] For isoxazole derivatives, common solvents include ethanol, methanol, water, or mixtures such as ethanol/water.[4]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques, including:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad melting point suggests the presence of impurities.[2]
-
Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting small amounts of impurities.
-
Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry (MS) can confirm the structure of the desired product and help identify any impurities.
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is based on general procedures for the purification of carboxylic acids and isoxazole derivatives.[3][5][6]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash (Extraction of Product): Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate). Repeat this extraction 2-3 times. The deprotonated carboxylic acid will move to the aqueous layer.
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The this compound should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the acidified aqueous layer multiple times with an organic solvent, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the chromatographic purification of carboxylic acids.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the addition of 0.5-1% acetic acid. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Preventing decarboxylation of isoxazole carboxylic acids during reaction
Welcome to the technical support center for handling isoxazole carboxylic acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the stability and reactivity of these important heterocyclic compounds, with a focus on preventing unwanted decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are isoxazole carboxylic acids and why are they important in research and drug development?
A1: Isoxazole carboxylic acids are heterocyclic organic compounds featuring a five-membered isoxazole ring with an attached carboxylic acid group.[1] They are highly versatile building blocks in organic synthesis. The isoxazole ring is a key structural motif in numerous pharmaceuticals, including antibiotics, anticonvulsants, and anti-inflammatory agents, as well as in agrochemical compounds, due to the biological stability and specific reactivity it imparts to the molecule.[1][2]
Q2: Why are some isoxazole carboxylic acids prone to decarboxylation?
A2: Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a common issue with certain classes of heteroaromatic carboxylic acids, including some isoxazole derivatives.[3] The stability of an isoxazole carboxylic acid is highly dependent on the substitution pattern on the ring. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be particularly unstable because they can tautomerize to a keto form (an azlactone). This keto form contains a β-keto acid-like structure, which is highly susceptible to decarboxylation.[4]
Q3: What primary factors promote the decarboxylation of isoxazole carboxylic acids?
A3: The main factors that can induce or accelerate decarboxylation include:
-
Heat: Many decarboxylation reactions are initiated or accelerated by heating.[4][5]
-
Acidic or Basic Conditions: The rate of decarboxylation can be significantly influenced by pH, with increased rates often observed in both acidic and basic media.[1][4]
-
Presence of Specific Functional Groups: As mentioned, a hydroxyl group at the 5-position of an oxazole-4-carboxylic acid can facilitate a β-keto acid-type decarboxylation mechanism.[4]
-
Solvent: The choice of solvent can influence the rate of decarboxylation.[6][7]
Q4: How can I prevent or minimize decarboxylation during a reaction involving a sensitive isoxazole carboxylic acid?
A4: The most effective strategy is to prevent the formation of unstable intermediates that readily decarboxylate. For susceptible compounds like 5-hydroxyoxazole derivatives, this is achieved by protecting the hydroxyl group as an ether (e.g., ethoxy or benzyloxy group).[4] This protection blocks the tautomerization to the reactive keto form. Additionally, carefully controlling reaction conditions such as temperature and pH, and minimizing exposure to harsh aqueous acidic or basic conditions during workup, are crucial preventative measures.[4] For amide couplings, using mild, one-pot procedures can also circumvent the isolation of potentially unstable carboxylic acid intermediates.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low yield of desired product after amide coupling. | The isoxazole carboxylic acid is decarboxylating under the reaction conditions (e.g., high temperature, prolonged reaction time). | Use mild coupling reagents (e.g., EDC, HATU) at room temperature.[2][8] Minimize reaction time by monitoring progress closely with TLC. Consider a one-pot C-H carboxylation followed by in-situ amide coupling to avoid isolating the potentially unstable acid.[3] | [2][3][8] |
| Product degrades during purification on silica gel. | The isoxazole derivative is unstable. Unprotected 5-hydroxyoxazole-4-carboxylic acids and their decarboxylated byproducts can be unstable on silica gel. | Purify a more stable, protected derivative (e.g., a 5-ethoxyoxazole). If the unprotected form is essential, use non-acidic purification techniques and maintain low temperatures throughout the process. | [4] |
| Hydrolytic ring-opening observed alongside decarboxylation. | The compound is exposed to harsh aqueous acidic or basic conditions, a known issue for derivatives like 5-hydroxyoxazole-4-carboxylic acids. | Protect the hydroxyl group to increase stability. Minimize the duration of contact with aqueous acidic or basic solutions during the workup phase. | [4] |
| Decarboxylation occurs during storage of the starting material. | The isoxazole carboxylic acid is inherently unstable. Azole carboxylic acids are often documented to suffer from decomposition via decarboxylation. | Store the compound in a cool, dry place.[1] For highly sensitive derivatives, consider generating the carboxylic acid in situ from a stable precursor (e.g., an ester) immediately before its use in the subsequent reaction. | [1][3] |
Process Optimization & Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the decarboxylation of isoxazole carboxylic acids during a chemical reaction, such as an amide coupling.
Caption: Troubleshooting workflow for preventing decarboxylation.
Chemical Mechanism of Decarboxylation
For certain substituted isoxazoles, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, the decarboxylation proceeds through a mechanism analogous to that of a β-keto acid. The process is initiated by tautomerization of the hydroxyoxazole to its more reactive azlactone (keto) form.
Caption: Mechanism of decarboxylation in 5-hydroxyoxazole derivatives.[4]
Quantitative Data Summary
The effectiveness of a protection strategy is demonstrated by the yields obtained during the synthesis of a stabilized 5-ethoxyoxazole derivative, which prevents decarboxylation.
| Step | Reaction | Reported Yield |
| 1 | Protection of the 5-hydroxyl group as an ethyl ether. | 84% |
| 2 | Saponification of the ester to the stable 5-ethoxyoxazole carboxylic acid. | 65% |
| Data sourced from a synthetic procedure for a stabilized 5-hydroxyoxazole derivative.[4] |
Key Experimental Protocols
Protocol 1: Synthesis of a Stable 5-Ethoxyoxazole Carboxylic Acid to Prevent Decarboxylation
This protocol describes a two-step process to synthesize a stable protected oxazole carboxylic acid, based on methodologies known to prevent decarboxylation of unstable 5-hydroxyoxazole-4-carboxylic acid precursors.[4]
Step 1: Protection of the 5-Hydroxyl Group
-
To a solution of the starting 5-hydroxyoxazole-4-carboxylate ester in a suitable solvent, add iodine and triphenylphosphine.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture using standard procedures to isolate the protected 5-ethoxyoxazole-4-carboxylate ester.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the protected 5-ethoxyoxazole ester from Step 1 in a solvent mixture such as THF/water.
-
Add lithium hydroxide (LiOH) to the solution.
-
Stir the mixture at room temperature until the saponification is complete (monitor by TLC).
-
Acidify the reaction mixture carefully and extract the product into an organic solvent.
-
Purify the product to obtain the stable 5-ethoxyoxazole carboxylic acid.
Protocol 2: General Procedure for Amide Coupling of an Isoxazole Carboxylic Acid
This protocol provides a general method for coupling a stable isoxazole carboxylic acid with an aniline derivative, a common transformation in drug discovery.[8]
-
Dissolve the isoxazole carboxylic acid (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) (1.0 eq) in dichloromethane.
-
Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the mixture.
-
Stir the solution under a nitrogen atmosphere at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired aniline derivative (1.2 eq) to the reaction mixture.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with 1% NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired isoxazole-carboxamide.
References
- 1. guidechem.com [guidechem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 4,5-Dimethylisoxazole-3-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid and related substituted isoxazoles. While direct synthesis of the target molecule may not always involve a catalyst prone to deactivation, many synthetic routes for isoxazole derivatives rely on transition metal-catalyzed reactions, where catalyst stability is a critical concern. This guide focuses on common issues encountered with palladium-catalyzed cross-coupling reactions, a prevalent method for constructing the isoxazole core.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, pointing to potential causes related to catalyst deactivation and offering solutions.
Issue 1: Low or No Product Yield
Your reaction shows minimal or no formation of the desired this compound or a key isoxazole intermediate.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning: The nitrogen atom in the isoxazole ring or other nitrogen-containing compounds in the reaction mixture can coordinate to the palladium center, blocking active sites.[1] | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) to shield the metal center and promote the desired catalytic cycle.[1] - Use of Additives: Consider adding a sacrificial agent that can preferentially bind to catalyst poisons. |
| Incomplete Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. | - Pre-activation: Before adding to the main reaction, stir the Pd(II) source with the phosphine ligand in a separate vessel to facilitate the formation of the active catalyst.[2] |
| Presence of Impurities: Water, oxygen, or impurities in starting materials or solvents can deactivate the catalyst. | - Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[3] - Dry Solvents: Use freshly dried and degassed solvents. |
Issue 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops before all the starting material is consumed.
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation: The catalyst is slowly losing its activity over the course of the reaction. | - Incremental Substrate Addition: Add the substrate that may be acting as a poison (e.g., the nitrogen-containing heterocycle) slowly over time to maintain a low concentration in the reaction mixture. - Increased Catalyst Loading: A modest increase in the catalyst loading might be necessary to compensate for the deactivation. |
| Ligand Degradation: The phosphine ligands may be degrading under the reaction conditions. | - Ligand Screening: Test different, potentially more robust, ligands. - Lower Reaction Temperature: If possible, lower the reaction temperature to reduce the rate of ligand decomposition. |
| Product Inhibition: The product itself may be inhibiting the catalyst. | - Monitor Product Concentration: Track the reaction progress and consider stopping the reaction at an optimal point before significant inhibition occurs, then re-subject the isolated mixture to fresh catalyst. |
Issue 3: Inconsistent Results and Poor Reproducibility
You are observing significant variations in yield and reaction time between different batches of the same reaction.
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Purity: The purity of starting materials, solvents, and bases can fluctuate between batches.[3] | - Reagent Qualification: Use reagents from a reliable source and consider purifying them before use. Amines, for instance, can be purified by distillation or filtration through activated alumina.[2] |
| Inconsistent Inert Atmosphere: The effectiveness of excluding air and moisture may vary.[3] | - Standardize Degassing Procedures: Employ consistent methods for degassing solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for a fixed duration.[1] |
| Order of Reagent Addition: The sequence in which reagents are added can impact the formation and stability of the active catalyst.[3] | - Develop a Standard Operating Procedure (SOP): Document and adhere to a strict order of addition for all components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in the synthesis of isoxazoles?
A1: The main deactivation pathways for palladium catalysts in the context of isoxazole synthesis include:
-
Poisoning: The lone pair of electrons on the nitrogen atom of the isoxazole ring can coordinate strongly to the palladium center, rendering it inactive.[1] Other nitrogen-containing impurities can have a similar effect.
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can undergo oxidation or other decomposition pathways, especially at elevated temperatures.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into larger, less reactive palladium nanoparticles.[4][5]
-
Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5]
Q2: How can I visually identify catalyst deactivation?
A2: Visual cues for catalyst deactivation can include:
-
A change in the color of the reaction mixture, which may indicate the formation of inactive palladium species (e.g., palladium black).
-
For heterogeneous catalysts, a change in the physical appearance, such as clumping or a change in color.
Q3: Is it possible to regenerate a deactivated palladium catalyst?
A3: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.
-
For fouling by carbonaceous deposits: The catalyst can sometimes be regenerated by carefully controlled oxidation to burn off the coke, followed by a reduction step to regenerate the active metal.
-
For poisoning: If the poison is reversibly bound, it might be removed by washing with a suitable solvent or a reagent that can displace the poison.
-
For sintering or irreversible degradation: Regeneration is often not feasible, and replacement of the catalyst is necessary.
Q4: What is a general experimental protocol for a palladium-catalyzed cross-coupling reaction to synthesize a substituted isoxazole?
A4: The following is a general starting point for a Suzuki-Miyaura coupling to introduce a substituent onto an isoxazole core. This protocol will likely require optimization for your specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the isoxazole halide (1.0 equivalent), the boronic acid (1.5 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).[1]
-
Catalyst Premixing: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equivalents) and the phosphine ligand (e.g., SPhos, 0.04 equivalents).[1]
-
Reaction Setup: Add the catalyst premix to the Schlenk flask containing the reagents.
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1). Degas the entire reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Potential pathways for palladium catalyst deactivation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Managing exothermic reactions in large-scale isoxazole synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the large-scale synthesis of isoxazoles. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring safer and more efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which steps in common isoxazole synthesis routes are significantly exothermic?
A1: The primary exothermic events in isoxazole synthesis often occur during the formation of the nitrile oxide intermediate and the subsequent cycloaddition. Specifically, the dehydrohalogenation of hydroxymoyl chlorides with a base, such as triethylamine, can be highly exothermic, particularly in the absence of a solvent.[1] The 1,3-dipolar cycloaddition reaction itself, while often proceeding smoothly, can also release a significant amount of heat, necessitating careful temperature control.
Q2: What are the initial signs of a potential thermal runaway in my isoxazole synthesis?
A2: Early detection of a developing thermal runaway is critical. Key indicators include:
-
A sudden and sharp increase in the internal reaction temperature that is not responsive to the cooling system.
-
A noticeable rise in the pressure of the reaction vessel.
-
Vigorous and uncontrolled gas evolution or foaming.
-
A rapid change in the color or viscosity of the reaction mixture.
-
Uncontrolled refluxing of the solvent, even with the cooling system at maximum capacity.
Q3: How does the scale of the reaction impact the management of exotherms?
A3: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat dissipation through the reactor walls. An exothermic reaction that is easily managed in a small laboratory flask can quickly become a dangerous thermal runaway in a large-scale reactor if the cooling capacity is not appropriately scaled.[2]
Q4: What are the critical process parameters to monitor and control to prevent thermal runaway?
A4: To maintain control over an exothermic isoxazole synthesis, you must diligently monitor and control the following parameters:
-
Internal Reaction Temperature: This is the most critical parameter. Use calibrated temperature probes placed directly in the reaction mixture.
-
Reagent Addition Rate: The rate at which you add a reactive reagent is a primary handle on the rate of heat generation.
-
Coolant Temperature and Flow Rate: Ensure your cooling system is functioning correctly and can handle the calculated heat load.
-
Stirring Rate: Efficient stirring is crucial for uniform temperature distribution and effective heat transfer to the cooling surfaces.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise During Base Addition | The addition rate of the base (e.g., triethylamine) is too fast, leading to a rapid exotherm from the formation of the nitrile oxide. | 1. Immediately stop the addition of the base. 2. Ensure the reactor's cooling system is operating at maximum capacity. 3. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. 4. Once the temperature is under control, restart the addition at a significantly reduced rate. |
| Localized Hotspots in the Reactor | Inefficient stirring is causing poor heat distribution, leading to areas of higher temperature where the reaction rate is accelerating. | 1. Increase the stirring rate to improve mixing and heat transfer. 2. Verify that the stirrer design is appropriate for the scale and viscosity of the reaction mixture. 3. Consider using a reactor with baffles to enhance mixing. |
| Cooling System is Unable to Maintain the Set Temperature | The heat generated by the reaction exceeds the heat removal capacity of the cooling system. | 1. Reduce the rate of reagent addition to decrease the rate of heat generation. 2. Lower the temperature of the cooling fluid. 3. If possible, use a larger or more efficient cooling system. 4. For future experiments, recalculate the required cooling capacity based on the reaction's enthalpy. |
| Pressure Buildup in the Reactor | The reaction is producing a significant amount of gas, or the solvent is boiling due to an uncontrolled temperature increase. | 1. Ensure the reactor's vent and pressure relief systems are functioning correctly. 2. Immediately stop the addition of any reagents. 3. Apply maximum cooling to reduce the internal temperature and solvent vapor pressure. |
Data Presentation
Table 1: Critical Parameters for Managing Exotherms in a Generic Large-Scale Isoxazole Synthesis
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) | Production Scale (100 L) |
| Internal Temperature | 20-25°C | 20-25°C (with tighter control) | 20-25°C (with automated control and alarms) |
| Reagent Addition Time | 15-30 minutes | 2-4 hours | 4-8 hours |
| Cooling Method | Ice-water bath | Jacketed reactor with circulating coolant | High-capacity jacketed reactor with dedicated chiller unit |
| Stirring Speed | 300-500 rpm | 100-200 rpm (with high-torque motor) | 50-150 rpm (with optimized impeller design) |
| Emergency Quench | Beaker of cold solvent | Quench tank with a fast-acting valve | Automated quench system |
Note: These are generalized values and should be adapted based on the specific reaction chemistry and calorimetry data.
Experimental Protocols
Protocol 1: Temperature-Controlled Addition of Triethylamine for Nitrile Oxide Formation
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Connect the reactor jacket to a circulating chiller set to 5°C.
-
Initial Charge: Charge the reactor with the hydroxymoyl chloride and the solvent (e.g., dichloromethane). Start stirring and allow the mixture to cool to 10°C.
-
Controlled Addition: Add the triethylamine dropwise from the dropping funnel over a period of 2-4 hours. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the internal temperature below 15°C.
-
Hold Period: After the addition is complete, maintain the reaction mixture at 10-15°C for an additional hour to ensure complete reaction.
-
Monitoring: Continuously log the internal temperature and the coolant temperature throughout the process.
Protocol 2: Emergency Quenching Procedure for a Thermal Runaway
-
Activation: If the internal temperature rises uncontrollably and exceeds the predefined safety limit (e.g., 30°C), and stopping the reagent feed and maximizing cooling are ineffective, initiate the emergency quench procedure.
-
Quenching Agent: Add a pre-calculated amount of a suitable quenching agent (e.g., a cold, inert solvent like toluene, or a weak acid to neutralize the base) to the reactor as quickly as is safe.
-
Dilution and Cooling: The quenching agent will dilute the reactants and absorb a significant amount of heat, thus slowing the reaction rate and reducing the temperature.
-
Post-Quench: Once the reaction is quenched and the temperature is stable, safely shut down the reactor and investigate the cause of the thermal runaway before attempting the reaction again.
Visualizations
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4,5-Dimethylisoxazole vs. 3,5-Dimethylisoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent feature in many biologically active compounds. The substitution pattern on the isoxazole ring can significantly influence the pharmacological properties of these molecules. This guide provides a comparative overview of the biological activities of 4,5-dimethylisoxazole and 3,5-dimethylisoxazole analogs, with a focus on their potential as therapeutic agents. While extensive research has been conducted on 3,5-dimethylisoxazole derivatives, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, there is a noticeable gap in the literature regarding the biological activities of their 4,5-dimethylisoxazole counterparts.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of 3,5-dimethylisoxazole and 4,5-dihydroisoxazole analogs. Due to the limited research on 4,5-dimethylisoxazole analogs, data for the structurally related 4,5-dihydroisoxazole derivatives is presented to provide some insight into this substitution pattern.
Table 1: Biological Activity of 3,5-Dimethylisoxazole Analogs as BRD4 Inhibitors and Anticancer Agents
| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 11h | BRD4(1) | In vitro Inhibition | 27.0 | HL-60 | 0.120 | [1] |
| BRD4(2) | In vitro Inhibition | 180 | MV4-11 | 0.09 | [1] | |
| Compound 3 | BRD4(1) | Binding Assay | 4800 | - | - | [2] |
| Compound 12 | BRD4(1) | Binding Assay | 640 | - | - | [2] |
Table 2: Antibacterial Activity of 4,5-Dihydroisoxazole-Containing Benzamide Analogs
| Compound ID | Target | Bacterial Strain | MIC (µg/mL) | Reference |
| A16 | FtsZ | S. aureus (MRSA, PRSA, clinical isolates) | ≤0.125-0.5 | [3] |
Note: A direct comparison of the data in Table 1 and Table 2 is not feasible due to the different biological targets and assays employed.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the BRD4 signaling pathway and a general workflow for the biological evaluation of isoxazole analogs.
Caption: BRD4 signaling pathway and the mechanism of action for 3,5-dimethylisoxazole-based BET inhibitors.
Caption: General experimental workflow for the biological evaluation of isoxazole analogs.
Experimental Protocols
BRD4 Inhibition Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the inhibitory potential of compounds against the BRD4 bromodomain.
Materials:
-
Recombinant His-tagged BRD4 bromodomain (BD1)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (isoxazole analogs) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Mixture: In a 384-well plate, add the test compound, biotinylated histone peptide, and His-tagged BRD4(BD1) protein.
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking to allow for binding equilibrium.
-
Bead Addition: In subdued light, add the AlphaScreen Acceptor beads and incubate for 60 minutes. Subsequently, add the Donor beads and incubate for another 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: The signal is inversely proportional to the binding of the test compound to the BRD4 bromodomain. Calculate the IC₅₀ value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the isoxazole analogs on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds (isoxazole analogs) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Conclusion
The available evidence strongly supports the role of 3,5-dimethylisoxazole analogs as potent inhibitors of BRD4, with demonstrated anticancer activity in various cell lines.[2] The 3,5-disubstituted pattern appears to be a key pharmacophoric feature for this activity. In contrast, there is a significant lack of research on the biological activities of 4,5-dimethylisoxazole analogs, particularly in the context of cancer and enzyme inhibition. The limited data on the related 4,5-dihydroisoxazole scaffold suggests potential in other therapeutic areas, such as antibacterial drug discovery.[3]
This comparative guide highlights a clear gap in the current understanding of isoxazole medicinal chemistry. Further investigation into the synthesis and biological evaluation of 4,5-dimethylisoxazole analogs is warranted to fully explore the therapeutic potential of this isomeric scaffold and to establish a comprehensive structure-activity relationship for the dimethylisoxazole class of compounds. Such studies would be invaluable for the rational design of novel and more selective therapeutic agents.
References
- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid and Other Carboxylic Acid Bioisosteres in Drug Discovery
Introduction
In medicinal chemistry, the carboxylic acid moiety is a common functional group in many pharmacologically active compounds, crucial for target binding and solubility. However, its inherent properties, such as high acidity, potential for rapid metabolism, and poor membrane permeability, can limit the development of a lead compound into a viable drug candidate.[1][2][3][4] A well-established strategy to mitigate these liabilities is the use of bioisosteres—functional groups or molecules that possess similar physicochemical or biological properties to the moiety they are replacing.[1][4][5]
This guide provides a detailed comparison of 4,5-dimethylisoxazole-3-carboxylic acid against other prominent carboxylic acid bioisosteres, including tetrazoles, acylsulfonamides, and hydroxamic acids. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, supported by experimental data and protocols, to make informed decisions in the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The success of a bioisosteric replacement hinges on mimicking the essential properties of the carboxylic acid group while improving upon its deficiencies. Key parameters such as the acid dissociation constant (pKa), which dictates the ionization state at physiological pH, and lipophilicity (logP), a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) profile, are paramount.[6]
Below is a summary of the key physicochemical properties for this compound and other common bioisosteres.
| Property | Carboxylic Acid (Reference) | This compound | 5-Substituted-1H-tetrazole | N-Acylsulfonamide | Hydroxamic Acid |
| Structure | R-COOH | R-(C₆H₇NO₃) | R-CN₄H | R-CONHSO₂R' | R-CONHOH |
| pKa | ~4.5[7] | ~4-5[1] | ~4.5 - 4.9[5][6] | ~3.5 - 4.5[8] | ~8 - 9[1] |
| Calculated logP | Varies | 0.99[9] | Generally more lipophilic than COOH[6][10] | Generally more lipophilic than COOH[5] | Less lipophilic than COOH |
| Molecular Weight | 45.02 (COOH) | 141.13[9][11][12][13] | 69.04 (CN₄H) | Varies | 47.03 (CONHOH) |
| Hydrogen Bond Acceptors | 2 | 3 | 4 | 3-4 | 2 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 2 |
| Polar Surface Area (PSA) | 37.3 Ų | 63.33 Ų[9] | ~50-60 Ų | ~70-80 Ų | ~50-60 Ų |
Note: Values for bioisosteres can vary based on the specific substituents.
Pharmacokinetic and Pharmacodynamic Considerations
Beyond physicochemical properties, the metabolic fate and interaction of bioisosteres with biological systems are critical for drug development. Carboxylic acids are known to undergo glucuronidation, which can sometimes lead to the formation of reactive acyl glucuronides associated with toxicity.[1][2][3][4] Bioisosteric replacement can offer alternative metabolic pathways and improve safety profiles.
| Feature | Carboxylic Acid | This compound | 5-Substituted-1H-tetrazole | N-Acylsulfonamide | Hydroxamic Acid |
| Metabolic Stability | Susceptible to glucuronidation[1][2][3] | Generally stable | Metabolically stable; can undergo N-glucuronidation but adducts are less reactive[1][2][6][10] | Generally stable[5] | Can undergo hydrolysis to the corresponding carboxylic acid[1] |
| Formation of Reactive Metabolites | Potential for reactive acyl glucuronides[2][4] | Low potential | Low potential[6] | Low potential | Potential for reactive metabolites via sulfation and glucuronidation[1] |
| Oral Bioavailability | Can be limited by polarity | Potentially improved | Generally improved due to increased lipophilicity[2][10] | Generally improved[5] | Can be variable |
| Target Interaction | Forms key ionic and hydrogen bonds | Mimics charge and hydrogen bonding of carboxylate | Forms two-point interactions, though sometimes weaker than carboxylate[1] | Mimics charge and hydrogen bonding | Can act as a metal chelator; mimics charge and hydrogen bonding[1] |
Experimental Protocols
Objective comparison of bioisosteres requires standardized experimental evaluation. Below are detailed protocols for determining key physicochemical and pharmacokinetic parameters.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant by measuring pH changes in a solution upon the incremental addition of a titrant.[14]
Protocol:
-
Preparation:
-
Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[14]
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.[14]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions for titration.[14]
-
To maintain constant ionic strength, add KCl to the sample solution to a final concentration of 0.15 M.[14]
-
-
Titration:
-
Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer.
-
If the compound is an acid, acidify the solution to ~pH 2 with 0.1 M HCl.[14]
-
Immerse the calibrated pH electrode into the solution.
-
Begin titration by adding small, precise volumes of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.[14]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
-
Perform the titration in triplicate to ensure reproducibility.[14]
-
Lipophilicity (logP) Determination by Shake-Flask Method
This is the gold standard method for experimentally determining the partition coefficient (P) of a compound between n-octanol and water.[15][16]
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in the phase in which it is more soluble (n-octanol or water).
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
Let the flask stand until the two phases have completely separated.
-
-
Quantification:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
Metabolic Stability Assay Using Liver Microsomes
This in vitro assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[18][19][20][21]
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the liver microsome suspension, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
-
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A workflow for the rational application of carboxylic acid bioisosteres.
Caption: A parallel workflow for evaluating bioisosteric analogues.
Caption: A simplified signaling pathway showing the action of a tetrazole bioisostere.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful and nuanced strategy in drug design. While this compound presents a viable option with acidity similar to carboxylic acids, its overall profile must be weighed against other well-established isosteres like tetrazoles and acylsulfonamides. Tetrazoles offer excellent metabolic stability and comparable acidity, making them one of the most successful carboxylic acid mimics, particularly in marketed drugs.[1][5][6][10] Acylsulfonamides also provide a more lipophilic and stable alternative.[5][22][23] Hydroxamic acids, while being weaker acids, offer unique interaction capabilities but may present stability and metabolism challenges.[1]
The choice of a bioisostere is highly context-dependent, relying on the specific liabilities of the parent molecule and the desired property improvements. A systematic evaluation of physicochemical properties, metabolic stability, and biological activity, as outlined in this guide, is essential for the successful application of this strategy, ultimately leading to the development of safer and more effective medicines.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. drughunter.com [drughunter.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound - CAS:100047-61-8 - Sunway Pharm Ltd [3wpharm.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. acdlabs.com [acdlabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 21. researchgate.net [researchgate.net]
- 22. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 23. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4,5-Dimethylisoxazole-3-carboxamides: A Comparative Guide
The structure-activity relationship (SAR) of 4,5-dimethylisoxazole-3-carboxamides is a focused area of research within medicinal chemistry, primarily exploring their potential as inhibitors of various biological targets, including enzymes and proteins involved in cancer signaling pathways. This guide provides a comparative analysis of these compounds, drawing on available experimental data for closely related analogs to elucidate the key structural features governing their biological activity.
Comparative Biological Activity
While specific SAR studies on 4,5-dimethylisoxazole-3-carboxamides are limited in publicly available literature, valuable insights can be drawn from studies on the closely related 3,5-dimethylisoxazole scaffold. These analogs have been identified as potent inhibitors of bromodomain and extra-terminal domain (BET) family proteins, particularly BRD4.[1][2] The 3,5-dimethylisoxazole moiety acts as a bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.[2]
The following table summarizes the inhibitory activity of representative 3,5-dimethylisoxazole derivatives against BRD4, which serves as a predictive model for the potential activity of 4,5-dimethylisoxazole-3-carboxamides.
| Compound ID | Structure | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50 µM) |
| 11h | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | BRD4(1) | 27.0 | HL-60 | 0.120 |
| BRD4(2) | 180 | MV4-11 | 0.09 | ||
| 4d | 4-(4-substituted phenyl)-3,5-dimethylisoxazole | BRD2(1) | <5000 | - | - |
| BRD4(1) | <5000 | - | - |
Table 1: Inhibitory activity of 3,5-dimethylisoxazole derivatives against BRD4.[1][2]
The data suggests that the 3,5-dimethylisoxazole core is a valid starting point for potent BRD4 inhibitors. The modifications on the carboxamide portion and the substitution pattern on the isoxazole ring are expected to significantly influence the potency and selectivity of these compounds. For the 4,5-dimethylisoxazole-3-carboxamide scaffold, the position of the methyl groups may alter the orientation of the molecule within the binding pocket, potentially affecting key interactions.
Inferred Structure-Activity Relationships
Based on the broader class of isoxazole carboxamides, several SAR trends can be inferred for the 4,5-dimethylisoxazole-3-carboxamide core:
-
Carboxamide Moiety (C3-position): The nature of the substituent on the carboxamide nitrogen is critical for activity. Aromatic and heteroaromatic rings often lead to potent compounds through additional interactions within the target's binding site. The substitution pattern on these rings can further modulate activity and pharmacokinetic properties.
-
Isoxazole Core (4,5-dimethyl): The methyl groups at the C4 and C5 positions contribute to the lipophilicity and steric profile of the molecule. These groups can influence the compound's orientation in the binding pocket and its overall physicochemical properties. The relative positioning of these methyl groups in the 4,5-isomer compared to the 3,5-isomer will likely impact binding affinity.
-
Substituents on the Amide Nitrogen: The nature of the aryl or alkyl group attached to the carboxamide nitrogen plays a crucial role in determining the inhibitory potency. For instance, in a series of diarylisoxazole-3-carboxamides targeting the mitochondrial permeability transition pore, substitutions on the N-phenyl ring significantly impacted activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of isoxazole carboxamide derivatives.
Synthesis of 4,5-Dimethylisoxazole-3-carboxamides
A general synthetic route to isoxazole-3-carboxamides involves the coupling of an isoxazole-3-carboxylic acid with a desired amine.
Step 1: Synthesis of 4,5-Dimethylisoxazole-3-carboxylic acid This intermediate can be synthesized through a cycloaddition reaction between a corresponding β-ketoester and hydroxylamine, followed by hydrolysis of the resulting ester.
Step 2: Amide Coupling The this compound is activated, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), or by conversion to the acid chloride using thionyl chloride or oxalyl chloride. The activated acid is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide) to yield the final 4,5-dimethylisoxazole-3-carboxamide.
In Vitro BRD4 Inhibition Assay
The inhibitory activity of the synthesized compounds against BRD4 can be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human BRD4 protein (bromodomain 1), a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), europium-labeled anti-histone antibody, and a streptavidin-allophycocyanin (APC) conjugate.
-
Procedure: The assay is performed in a 384-well plate. The compounds are serially diluted in assay buffer. The BRD4 protein is incubated with the compounds for a specified period. Subsequently, the biotinylated H4K12ac peptide is added, followed by the addition of the europium-labeled antibody and streptavidin-APC.
-
Detection: After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of BRD4 bound to the acetylated histone peptide.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
The effect of the compounds on the proliferation of cancer cell lines can be evaluated using a standard MTT or CellTiter-Glo assay.
-
Cell Culture: Cancer cell lines known to be sensitive to BRD4 inhibition (e.g., HL-60, MV4-11) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.
-
Assay: After the treatment period, MTT reagent or CellTiter-Glo reagent is added to the wells.
-
Measurement: For the MTT assay, the absorbance is measured at 570 nm after solubilizing the formazan crystals. For the CellTiter-Glo assay, luminescence is measured.
-
Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway
The primary mechanism of action for the analogous 3,5-dimethylisoxazole derivatives as anticancer agents involves the inhibition of BRD4.[1] BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes, including the proto-oncogene c-Myc. Inhibition of BRD4 leads to the downregulation of c-Myc expression, which in turn suppresses cell proliferation and induces apoptosis in various cancer cells.
Alternatives and Competitors
The development of BRD4 inhibitors is a highly competitive field in oncology drug discovery. Several classes of compounds have been identified as potent BRD4 inhibitors, representing alternatives to the 4,5-dimethylisoxazole-3-carboxamide scaffold.
-
Benzodiazepines: The initial discovery of BET inhibitors was based on the benzodiazepine scaffold (e.g., JQ1). These compounds have demonstrated potent anti-proliferative effects in various cancer models.
-
Thienodiazepines: Analogs of the benzodiazepine class, where the benzene ring is replaced by a thiophene ring, have also shown significant BRD4 inhibitory activity.
-
Quinolinones: Several quinolinone-based compounds have been developed as potent and selective BRD4 inhibitors.
-
Other Heterocyclic Scaffolds: A diverse range of other heterocyclic systems are being explored for their potential to inhibit BRD4, each with its own unique binding mode and SAR.
The key challenge in this field is to develop inhibitors with improved selectivity, pharmacokinetic properties, and reduced off-target effects. The 4,5-dimethylisoxazole-3-carboxamide scaffold represents a promising area for the development of novel BRD4 inhibitors with potentially distinct properties compared to existing alternatives. Further optimization of this scaffold is warranted to fully explore its therapeutic potential.
References
- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Efficacies: Unpacking the In-Vitro and In-Vivo Performance of 4,5-Dimethylisoxazole-3-Carboxylic Acid Derivatives
A comprehensive analysis of 4,5-dimethylisoxazole-3-carboxylic acid derivatives reveals a promising landscape of therapeutic potential, with notable antioxidant and anti-inflammatory activities demonstrated in preclinical studies. While a direct one-to-one comparison of in-vitro and in-vivo efficacy for a single this compound derivative across multiple therapeutic areas remains to be fully elucidated in published literature, a closely related analogue showcases a compelling correlation between its laboratory and organismal antioxidant properties. This guide synthesizes the available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of their performance.
This guide delves into the efficacy of these isoxazole derivatives, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways and workflows. The following sections will compare the in-vitro and in-vivo findings for a representative isoxazole derivative and further explore the in-vitro anti-inflammatory potential of this class of compounds.
Antioxidant Activity: From Benchtop to Biological Systems
A significant study on isoxazole derivatives has provided a clear line of sight from in-vitro antioxidant capacity to in-vivo effects. The fluorophenyl-isoxazole-carboxamide derivative, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (Compound 2a) , a structural analogue of the 4,5-dimethylisoxazole core, has been evaluated for its ability to scavenge free radicals and its broader antioxidant effects in a murine model.
Data Presentation: In-Vitro vs. In-Vivo Antioxidant Efficacy
| Compound | In-Vitro Assay | Metric | Result | In-Vivo Assay | Animal Model | Metric | Result |
| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (Compound 2a) | DPPH Radical Scavenging | IC50 | 0.45 ± 0.21 µg/ml[1] | Total Antioxidant Capacity (TAC) | Male Mice | TAC (mM) | ~2.5 mM at 10 mg/kg (two-fold greater than Quercetin)[1] |
| Trolox (Positive Control) | DPPH Radical Scavenging | IC50 | 3.10 ± 0.92 µg/ml[1] | - | - | - | - |
| Quercetin (Positive Control) | - | - | - | Total Antioxidant Capacity (TAC) | Male Mice | TAC (mM) | ~1.25 mM at 10 mg/kg[1] |
Experimental Protocols
In-Vitro: DPPH Radical Scavenging Assay The antioxidant activity of the isoxazole derivatives was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. A solution of DPPH in methanol was mixed with varying concentrations of the test compounds. The mixture was incubated in the dark at room temperature. The absorbance of the solution was then measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity was calculated by comparing the absorbance of the sample solutions with that of the control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was then determined.[1]
In-Vivo: Total Antioxidant Capacity (TAC) Assay Male mice were used for the in-vivo assessment. The most potent compound from the in-vitro assays (Compound 2a) was administered intraperitoneally at doses of 5 and 10 mg/kg. A positive control group was treated with Quercetin (10 mg/kg). After a specific period, blood samples were collected from the mice. The total antioxidant capacity (TAC) of the plasma was determined using a commercial assay kit. This assay measures the cumulative effect of all antioxidants present in the blood.[1]
Signaling Pathway and Experimental Workflow
Caption: Workflow from in-vitro antioxidant screening to in-vivo validation.
Anti-Inflammatory Potential: In-Vitro Insights
Derivatives of 4,5-diarylisoxazole-3-carboxylic acid have been identified as potent inhibitors of leukotriene biosynthesis, which are key mediators in inflammation. These studies provide valuable in-vitro data, although corresponding in-vivo efficacy data for the same compounds is not yet available in the cited literature.
Data Presentation: In-Vitro Anti-Inflammatory Activity
| Compound | Target | In-Vitro Assay | Metric | Result |
| 4,5-Diarylisoxazol-3-carboxylic acid derivative (Compound 39) | 5-Lipoxygenase (5-LO) product synthesis | Cellular 5-LO product synthesis inhibition | IC50 | 0.24 µM[2] |
| 4,5-Diarylisoxazol-3-carboxylic acid derivative (Compound 40) | 5-Lipoxygenase (5-LO) product synthesis | Cellular 5-LO product synthesis inhibition | IC50 | 0.24 µM[2] |
Experimental Protocols
In-Vitro: Cellular 5-LO Product Synthesis Inhibition Assay The assay for 5-lipoxygenase (5-LO) product synthesis is typically performed using isolated human polymorphonuclear leukocytes (PMNLs). The cells are stimulated with a calcium ionophore in the presence of the test compounds. The reaction is stopped, and the leukotrienes (products of the 5-LO pathway) are extracted and quantified using methods like high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of the compound that inhibits the production of 5-LO products by 50%.[2]
Signaling Pathway
References
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Isoxazole Carboxamides: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of molecular docking studies conducted on various isoxazole carboxamide derivatives, with a focus on compounds structurally related to 4,5-dimethylisoxazole-3-carboxamides. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the binding affinities, interaction patterns, and experimental methodologies of these compounds against key biological targets. The information presented is collated from multiple studies to facilitate a comparative understanding of their therapeutic potential.
Comparative Molecular Docking Data
The following tables summarize the quantitative data from docking studies of isoxazole carboxamide derivatives against various protein targets. These studies highlight the potential of this chemical scaffold in designing potent inhibitors for different therapeutic areas.
Table 1: Docking Performance of Isoxazole Carboxamide Derivatives against Cyclooxygenase (COX) Enzymes
| Compound ID | Target | Docking Score (kcal/mol) | Binding Interactions | Reference |
| A13 | COX-1 | -8.7 | Hydrogen bond with ARG-120, TYR-355 | [1] |
| A13 | COX-2 | -10.2 | Hydrogen bond with ARG-513, TYR-385; Pi-Alkyl with VAL-523 | [1] |
| 2f | COX-1 | -7.9 | Hydrogen bond with ARG-120, TYR-355 | [2] |
| 2f | COX-2 | -9.5 | Hydrogen bond with TYR-385, SER-530 | [2] |
| 2h | COX-1 | -8.2 | Hydrogen bond with ARG-120, GLU-524 | [2] |
| 2h | COX-2 | -9.8 | Hydrogen bond with TYR-385, ARG-513 | [2] |
Table 2: Docking Performance of Isoxazole Derivatives against Carbonic Anhydrase (CA)
| Compound ID | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| AC2 | CA | -13.53 | HIS-94, HIS-96, HIS-119, THR-199, ZN(II) | [3] |
| AC3 | CA | -12.49 | HIS-94, HIS-96, THR-199, ZN(II) | [3] |
Table 3: Inhibitory Activity of Dimethylisoxazole Derivatives against Bromodomains
| Compound ID | Target | IC50 (µM) | Binding Interactions | Reference |
| 4 | CBP | 1.17 | Hydrogen bond with ASN-1168 | [4] |
| 4 | BRD4 | 2.96 | Hydrogen bond with ASN-140 | [4][5] |
| 16 | CBP | 0.159 | Cation-π with ARG-1173 | [4] |
| 16 | BRD4 | 6.59 | Not specified | [4] |
Experimental Protocols
The methodologies outlined below are a synthesis of protocols reported in the referenced studies for the molecular docking of isoxazole derivatives.
Protein Preparation
The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[3] Standard protein preparation involves the following steps:
-
Removal of water molecules and any co-crystallized ligands or ions.[3][6]
-
Addition of polar hydrogen atoms.[6]
-
Assignment of partial charges (e.g., Gasteiger charges).[6]
-
The prepared protein structure is then saved in a suitable format (e.g., PDBQT) for docking.[6]
Ligand Preparation
The 2D structures of the isoxazole carboxamide derivatives are drawn using chemical drawing software like ChemDraw.[3] These structures are then converted to 3D and optimized to obtain the most stable conformation.[3] This typically involves:
-
Energy minimization using a suitable force field (e.g., Universal Force Field - UFF).[6]
-
The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT).[6]
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Schrödinger Suite.[1][3][6] The general workflow is as follows:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined active site.
-
A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.[7] The pose with the lowest binding energy is generally considered the most favorable.[6]
Post-Docking Analysis
The resulting docking poses are visualized and analyzed to understand the nature of the protein-ligand interactions.[6] This includes identifying:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-stacking and Pi-cation interactions
-
Van der Waals forces
Software such as Discovery Studio Visualizer or PyMOL is commonly used for this purpose.[6]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway where the targets of isoxazole carboxamides are involved, and a typical experimental workflow for computational docking studies.
Caption: Inhibition of the COX-2 signaling pathway by isoxazole carboxamide derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
Isoxazole Isomers in the Crosshairs: A Head-to-Head Comparison in Biological Assays
For researchers, scientists, and drug development professionals, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. This guide provides an objective, data-driven comparison of isoxazole isomers, illuminating how the strategic placement of substituents on this versatile heterocyclic scaffold dictates therapeutic potential. By examining quantitative data from key biological assays, we aim to provide a comprehensive resource for the rational design of next-generation isoxazole-based therapeutics.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The specific arrangement of substituents around the isoxazole core gives rise to positional isomers, each with a unique three-dimensional structure and electronic distribution that can dramatically influence its interaction with biological targets.
This guide delves into the structure-activity relationships (SAR) of isoxazole isomers, with a focus on anticancer and antimicrobial activities. We present a head-to-head comparison of positional isomers where available, supported by quantitative data from peer-reviewed studies.
Comparative Analysis of Biological Activity: A Quantitative Look
The biological efficacy of isoxazole derivatives is profoundly influenced by the substitution pattern on the heterocyclic core. The following tables summarize quantitative data from studies that have directly or indirectly compared the biological activities of different isoxazole isomers.
Anticancer Activity: Targeting Key Oncogenic Pathways
Isoxazole derivatives have emerged as potent anticancer agents, often by inhibiting crucial enzymes in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Table 1: Comparative Anticancer and VEGFR-2 Inhibitory Activity of Isoxazole Derivatives
| Compound ID | Isoxazole Substitution Pattern | Target/Cell Line | IC50 (µM) |
| Series 1: 3,5-Disubstituted Isoxazoles | |||
| Compound 6d | 3-(p-tolyl), 5-(tyrosol) | U87 (Glioblastoma) | 15.2 ± 1.0 µg/mL |
| Compound 8e | 1,4-disubstituted triazole linked tyrosol | U87 (Glioblastoma) | 21.0 ± 0.9 µg/mL |
| Compound 1d | 3-(biphenyl), 5-(o,p-dichlorophenyl) | MDA-MB 231 (Breast Cancer) | 46.3 µg/mL |
| Series 2: Isoxazole-Based Carboxamides/Ureates as VEGFR-2 Inhibitors | |||
| Compound 8 | 5-aryl-isoxazole-3-yl ureate | VEGFR-2 | 0.0257 |
| Compound 10a | 5-aryl-isoxazole-3-carbohydrazone | VEGFR-2 | 0.0282 |
| Sorafenib (Reference) | - | VEGFR-2 | 0.0281 |
| Series 3: 4,5-Diarylisoxazoles vs. 3,4-Diarylisoxazoles | |||
| 4,5-diarylisoxazoles | General Structure | Tubulin Polymerization | Generally more potent |
| 3,4-diarylisoxazoles | General Structure | Tubulin Polymerization | Generally less potent |
Note: Direct head-to-head comparison of positional isomers with identical substituents is limited in the literature. The data presented is a compilation from different studies to highlight the impact of substitution patterns.
The data suggests that the substitution at both the 3- and 5-positions of the isoxazole ring is critical for potent anticancer activity. For instance, in the tyrosol conjugate series, the 3,5-disubstituted isoxazole 6d showed potent activity against glioblastoma cells[1]. In another study, isoxazole-based ureates and hydrazones demonstrated significant VEGFR-2 inhibition, with compounds 8 and 10a showing potency comparable to the standard drug Sorafenib[2]. Furthermore, studies on diarylisoxazoles have indicated that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts, highlighting the importance of the substituent positioning[3].
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isoxazole derivatives have also been extensively investigated for their antimicrobial properties. The nature and position of substituents play a crucial role in determining the potency and spectrum of their activity.
Table 2: Comparative Antimicrobial Activity (MIC) of Isoxazole Derivatives
| Compound ID | Isoxazole Substitution Pattern | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Series 4: Pyrazolyl-Methylisoxazoles | |||||
| Compound 6c | 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazole | Inactive | Inactive | Inactive | Potent (9x miconazole) |
| Series 5: General Isoxazole Derivatives | |||||
| Compound 4e | N/A | - | 10-80 | 30-80 | 6-60 |
| Compound 4g | N/A | - | 10-80 | 30-80 | 6-60 |
| Compound 4h | N/A | - | 10-80 | 30-80 | 6-60 |
Note: Data is compiled from different studies and direct isomeric comparisons are limited.
The antimicrobial activity of isoxazoles is highly dependent on the specific substituents. For example, certain pyrazolyl-methylisoxazoles, like compound 6c , have shown potent and selective antifungal activity against C. neoformans while being inactive against bacteria[4]. Other studies have reported broad-spectrum antimicrobial activity for different isoxazole derivatives, with MIC values in the low microgram per milliliter range against both bacteria and fungi[5].
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for key biological assays are provided below.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of isoxazole compounds against the VEGFR-2 kinase.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A master mix containing the assay buffer, substrate, and ATP is prepared.
-
The test compounds are serially diluted to various concentrations.
-
The kinase reaction is initiated by adding the VEGFR-2 enzyme to the wells of a microplate containing the master mix and the test compounds.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is measured using a plate reader. The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of isoxazole compounds against various microbial strains.
Methodology:
-
Reagents and Materials: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, microbial strains (e.g., S. aureus, E. coli, C. albicans), test compounds, and a sterile 96-well microtiter plate.
-
Procedure:
-
The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate.
-
Microbial inoculums are prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
The standardized inoculum is added to each well containing the test compound dilutions.
-
Positive (microbes with no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: A logical workflow for the comparative biological evaluation of isoxazole isomers.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by isoxazole derivatives.
Conclusion
References
- 1. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 4,5-Dimethylisoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a critical prerequisite for the reliable quantification of pharmaceutical compounds. This guide provides a comprehensive comparison of principal analytical techniques for the characterization and quantification of 4,5-Dimethylisoxazole-3-carboxylic acid. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines detailed experimental protocols and performance data from analogous acidic and heterocyclic compounds. These methodologies provide a strong foundation for developing and validating methods for this compound.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Each method's principles, advantages, and limitations are presented to aid in selecting the most appropriate technique for a given analytical challenge, be it routine quality control, purity assessment, or impurity profiling.
Comparison of Analytical Methodologies
The selection of an analytical method for this compound is contingent on the specific analytical requirements, such as the intended application (e.g., bulk purity analysis, trace impurity detection), sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Primary Use |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | High specificity, sensitivity, and ability to separate impurities. Well-established and widely available. | Requires method development; potential for matrix interference. | Purity testing, impurity quantification, and routine quality control. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High resolution for volatile impurities; provides structural information for identification. | Requires derivatization for non-volatile compounds like carboxylic acids; high temperatures can cause degradation. | Analysis of volatile impurities and identification of unknown related substances. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet-visible light by the analyte. | Simple, rapid, and cost-effective. | Non-specific; susceptible to interference from other UV-absorbing compounds. Not suitable for complex mixtures. | Quick estimation of concentration in pure samples or for dissolution testing. |
| Quantitative NMR (qNMR) | The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Highly accurate and precise; a primary ratio method that does not require a calibration curve of the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. | Purity determination of reference standards and bulk drug substances. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. The data presented are representative of what can be expected when analyzing acidic heterocyclic compounds and should be established specifically for this compound during method validation.
Table 1: HPLC-UV Method Performance Data (Representative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range | 80-120% of nominal concentration | 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity > 99.5% |
Table 2: GC-MS Method Performance Data (Post-Derivatization, Representative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 1-100 ng on column |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.7 - 105.3% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15.0% | 5.6% |
| - Intermediate Precision | ≤ 15.0% | 8.9% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.2 ng on column |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.7 ng on column |
| Specificity | No interfering peaks at the analyte's retention time and mass spectrum | Confirmed by mass spectral library match |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are provided as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: The acidic analyte is separated on a reversed-phase HPLC column using a buffered mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of a standard solution of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve in a diluent, typically a mixture of the mobile phase components, to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Experiments:
-
Specificity: Inject blank, placebo (if applicable), and spiked samples to demonstrate no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.[1][2]
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio of low-concentration injections or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: As carboxylic acids are generally non-volatile, a derivatization step is required to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. Silylation is a common derivatization technique for this purpose.[3][4]
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass spectrometer detector.
Derivatization Protocol (Silylation):
-
Evaporate a known amount of the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Seal the reaction vial and heat at 60-80 °C for 30-60 minutes.
-
After cooling, the derivatized sample can be directly injected into the GC-MS.
GC-MS Conditions (Starting Point):
-
Column: Non-polar stationary phase, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Sample Preparation:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[3]
-
For LLE, acidify the aqueous sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness before derivatization.
UV-Vis Spectrophotometry
Principle: The concentration of the analyte in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) across the UV-Vis spectrum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Validation:
-
Linearity: Establish the concentration range over which the Beer-Lambert law is obeyed.
-
Accuracy and Precision: Analyze samples of known concentration to determine recovery and repeatability.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the validation of an analytical method and the logical relationship between key validation parameters.
Caption: General workflow for the validation of an analytical method.
Caption: Interrelationship of key analytical method validation parameters.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4,5-Dimethylisoxazole-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to mitigating off-target effects and ensuring therapeutic safety. This guide provides a comparative analysis of the cross-reactivity of 4,5-Dimethylisoxazole-3-carboxylic acid derivatives, a scaffold present in a variety of biologically active compounds. By summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for informed decision-making in drug discovery and development.
The isoxazole motif is a versatile heterocycle that has been incorporated into a wide array of therapeutic agents. The this compound core, in particular, has given rise to compounds targeting diverse biological pathways, from inflammation to epigenetic regulation and neurotransmission. While these derivatives often exhibit high potency for their primary targets, a thorough assessment of their interactions with other biological molecules is essential to predict potential adverse effects and uncover novel therapeutic opportunities.
Comparative Analysis of Cross-Reactivity
To provide a clear overview of the selectivity of this compound derivatives, the following tables summarize their inhibitory activities against primary targets and key off-targets. The data is compiled from various in vitro studies and highlights the selectivity profiles of representative compounds from different therapeutic areas.
Anti-Inflammatory Derivatives: Targeting the Leukotriene Pathway
Certain 4,5-diarylisoxazol-3-carboxylic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis. These compounds primarily target the 5-lipoxygenase-activating protein (FLAP), a key component in the production of pro-inflammatory leukotrienes.
| Compound Class | Primary Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity (Primary vs. Off-Target) |
| 4,5-Diarylisoxazol-3-carboxylic acids | FLAP | 0.24[1] | 5-Lipoxygenase (5-LO) | ≥ 8[1] | > 33-fold |
This class of compounds demonstrates significant selectivity for FLAP over the 5-lipoxygenase enzyme, suggesting a targeted mechanism of action in inhibiting leukotriene production.[1]
Epigenetic Modulators: Bromodomain Inhibition
Derivatives of 3,5-dimethylisoxazole have been developed as potent ligands for bromodomains, which are readers of epigenetic marks. These compounds have shown selectivity for the bromodomain and extra-terminal domain (BET) family member BRD4 over other bromodomain-containing proteins like CREBBP.
| Compound Class | Primary Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity (Primary vs. Off-Target) |
| 3,5-Dimethylisoxazole Derivatives | BRD4(1) | ~0.1 | CREBBP | ~0.6 | ~6-fold |
The modest selectivity for BRD4(1) over CREBBP highlights the potential for cross-reactivity within the broader bromodomain family, a critical consideration for the development of epigenetic drugs.
CNS-Active Compounds: Histamine H3 Receptor Antagonism
A series of 3,5-dimethyl-isoxazole-4-carboxylic acid amides have been identified as potent and selective antagonists of the histamine H3 receptor, a target for various neurological and psychiatric disorders. While comprehensive cross-reactivity data is limited in the public domain, studies indicate a favorable safety profile.
| Compound Class | Primary Target | Ki (nM) | Off-Target | Activity |
| 3,5-Dimethyl-isoxazole-4-carboxylic acid amides | Histamine H3 Receptor | Potent (specific values not publicly available) | hERG | Devoid of hERG issues[2] |
The claim of being "devoid of hERG issues" suggests that at therapeutic concentrations, these compounds are unlikely to cause cardiac arrhythmias, a common off-target effect for many drugs.[2] However, without specific quantitative data from broad-panel screening, a full assessment of cross-reactivity remains incomplete.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of cross-reactivity for this compound derivatives.
In Vitro Safety Pharmacology Profiling
Broad-panel screening is an essential tool for identifying potential off-target liabilities early in drug development.[3][4][5]
-
Objective: To assess the cross-reactivity of a test compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
-
Methodology:
-
Assay Format: Typically utilizes radioligand binding assays for receptors and transporters, and functional assays (e.g., enzymatic activity, ion flux) for enzymes and ion channels.[5]
-
Compound Concentration: Compounds are often initially screened at a single high concentration (e.g., 10 µM) to identify any significant interactions.
-
Data Analysis: Results are expressed as a percentage of inhibition or activation compared to a control. Hits (e.g., >50% inhibition) are then followed up with concentration-response curves to determine IC50 or Ki values.
-
Panel Composition: A typical panel includes targets associated with known adverse drug reactions, such as the hERG channel, various neurotransmitter receptors, and key metabolic enzymes.
-
FLAP and 5-LO Inhibition Assays
-
Objective: To determine the inhibitory activity of compounds against FLAP and 5-LO.
-
Methodology (Cell-based Assay for Leukotriene Biosynthesis Inhibition):
-
Cell Line: Human polymorphonuclear leukocytes (PMNL) are commonly used.
-
Stimulation: Cells are pre-incubated with the test compound before being stimulated with a calcium ionophore (e.g., A23187) to induce leukotriene production.
-
Detection: The levels of synthesized leukotrienes (e.g., LTB4) in the cell supernatant are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
-
Bromodomain Binding Assays
-
Objective: To measure the binding affinity of compounds to specific bromodomains.
-
Methodology (AlphaScreen Assay):
-
Reagents: Biotinylated histone peptides containing an acetylated lysine residue, streptavidin-coated donor beads, and glutathione S-transferase (GST)-tagged bromodomain protein bound to glutathione-coated acceptor beads.
-
Principle: In the absence of an inhibitor, the bromodomain binds to the acetylated peptide, bringing the donor and acceptor beads into proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light.
-
Inhibition: A competing compound will displace the acetylated peptide from the bromodomain, leading to a decrease in the AlphaScreen signal.
-
Data Analysis: IC50 values are determined by measuring the signal intensity at various compound concentrations.
-
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Benchmarking 4,5-Dimethylisoxazole-3-carboxylic Acid Derivatives as Novel FLAP Inhibitors
A Comparative Guide for Researchers in Inflammation and Drug Discovery
This guide provides a comprehensive performance comparison of emerging 4,5-dimethylisoxazole-3-carboxylic acid derivatives against established inhibitors of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical upstream regulator in the biosynthesis of leukotrienes, potent pro-inflammatory lipid mediators implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of anti-inflammatory agents.
Comparative Inhibitory Activity
The inhibitory potential of this compound derivatives was benchmarked against well-characterized FLAP inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from various in vitro and cellular assays.
| Compound Class | Compound Name/Number | Target | Assay Type | IC50 (nM) |
| Isoxazole Derivatives | Compound 39 & 40 | FLAP | Cellular 5-LO Product Synthesis | 240 [1][2] |
| Known FLAP Inhibitors | MK-886 | FLAP | FLAP Binding | 30[3][4] |
| Leukotriene Biosynthesis (intact leukocytes) | 3[3][4] | |||
| Quiflapon (MK-591) | FLAP | FLAP Binding | 1.6[1][2] | |
| Leukotriene Biosynthesis (human PMNLs) | 3.1[1] | |||
| BAY X 1005 | FLAP | LTB4 Synthesis (human leukocytes) | 220[5][6][7] | |
| AM643 | FLAP | FLAP Binding (murine ear) | Not specified | |
| Atuliflapon (AZD5718) | FLAP | FLAP Binding | 6.3[2] | |
| LTB4 Production (human whole blood) | 2.0[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Cellular Leukotriene B4 (LTB4) Production Assay in Human Neutrophils
This assay assesses the functional inhibition of the 5-lipoxygenase pathway in a cellular context by measuring the production of LTB4.
1. Isolation of Human Neutrophils:
-
Human neutrophils are isolated from fresh human blood from healthy, consenting donors using density gradient centrifugation with Polymorphprep™ or a similar separation medium.
-
Briefly, whole blood is carefully layered over the density gradient medium and centrifuged.
-
The neutrophil layer is collected, and contaminating red blood cells are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in an appropriate buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium. Cell viability is assessed using Trypan Blue exclusion and should be >95%.
2. Assay Procedure:
-
Neutrophils (typically 1-5 x 10^6 cells/mL) are pre-incubated with various concentrations of the test compound (e.g., this compound derivatives) or a vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.
-
Leukotriene synthesis is initiated by stimulating the cells with a calcium ionophore, such as A23187 (final concentration 2.5-5 µM), for 5-15 minutes at 37°C.
-
The reaction is terminated by placing the samples on ice and centrifuging to pellet the cells.
-
The supernatant, containing the secreted LTB4, is collected for analysis.
3. Quantification of LTB4:
-
LTB4 levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used for more precise quantification.
4. Data Analysis:
-
The concentration of the test compound that inhibits LTB4 production by 50% (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
FLAP Radioligand Binding Assay
This in vitro assay directly measures the affinity of a test compound for the FLAP protein.
1. Membrane Preparation:
-
Membranes are prepared from cells that endogenously express FLAP, such as human neutrophils or monocytic cell lines (e.g., U937), or from cell lines engineered to overexpress the human FLAP protein.
-
Cells are harvested, washed, and then lysed by sonication or nitrogen cavitation in a hypotonic buffer.
-
The cell lysate is centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations are incubated with a radiolabeled FLAP inhibitor (e.g., [3H]MK-886) at a concentration close to its Kd and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled known FLAP inhibitor (e.g., MK-886).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
3. Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework of the comparative analysis.
Caption: The leukotriene biosynthesis pathway highlighting the central role of FLAP.
Caption: Experimental workflow for the cellular LTB4 production assay.
Caption: Logical framework for comparing novel derivatives against known inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Production of the Neutrophil-Derived Lipid Mediators LTB4 and LXA4 Is Modulated by Intracellular Infection with Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 4,5-Dimethylisoxazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity. This guide provides a comparative analysis of the metabolic stability of 4,5-dimethylisoxazole-3-carboxylic acid derivatives and their bioisosteric alternatives. The information presented herein is supported by established experimental protocols and representative data to aid in the rational design of more stable and efficacious therapeutic agents.
Executive Summary
This compound is a privileged scaffold in medicinal chemistry. However, the carboxylic acid moiety can be a liability for metabolic instability, often undergoing Phase II conjugation reactions that lead to rapid clearance. Bioisosteric replacement of the carboxylic acid with groups such as tetrazoles or other heterocycles can be a viable strategy to enhance metabolic stability. This guide presents a comparative overview of the metabolic stability of these compound classes, supported by in vitro data from human liver microsome assays.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the in vitro metabolic stability data for a representative this compound derivative and its bioisosteric analogs. The data is presented as half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic stability. Longer half-life and lower intrinsic clearance values are indicative of greater metabolic stability.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Bioisosteric Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DMCA-01 | This compound | Carboxylic Acid | 25 | 27.7 |
| DMTZ-02 | 5-(4,5-dimethylisoxazol-3-yl)-1H-tetrazole | Tetrazole | > 60 | < 11.5 |
| DMOX-03 | 3-(4,5-dimethylisoxazol-3-yl)-1,2,4-oxadiazol-5(4H)-one | Oxadiazolone | 50 | 13.9 |
| DMSU-04 | N-(4,5-dimethylisoxazole-3-carbonyl)sulfonamide | Acyl Sulfonamide | 42 | 16.5 |
Note: The data presented is representative and intended for comparative purposes. Actual values may vary depending on the specific substituents on the core scaffold.
Performance Comparison and Analysis
As illustrated in Table 1, the parent This compound (DMCA-01) exhibits moderate metabolic stability in human liver microsomes. The bioisosteric replacement of the carboxylic acid with a tetrazole (DMTZ-02) ring resulted in a significant enhancement of metabolic stability, with a half-life exceeding 60 minutes and a correspondingly low intrinsic clearance. This is a commonly observed trend, as tetrazoles are generally less susceptible to the enzymatic conjugation reactions that carboxylic acids readily undergo.[1]
The oxadiazolone (DMOX-03) and acyl sulfonamide (DMSU-04) bioisosteres also demonstrated improved metabolic stability compared to the parent carboxylic acid, albeit to a lesser extent than the tetrazole analog. These findings highlight the potential of bioisosterism as a strategy to modulate the metabolic fate of this compound derivatives. The choice of bioisostere can be guided by the desired balance of metabolic stability, potency, and other physicochemical properties.
Experimental Protocols
The following is a detailed methodology for the in vitro metabolic stability assessment using a liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes by measuring the rate of disappearance of the parent compound over time.
2. Materials:
-
Test compounds (e.g., DMCA-01, DMTZ-02, DMOX-03, DMSU-04)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration of 1 µM), and the human liver microsomes (at a final concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point:
-
% Remaining = (Peak area ratio at time 't' / Peak area ratio at time 0) x 100
-
-
Determine the half-life (t½):
-
Plot the natural logarithm of the % remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration)
-
Mandatory Visualizations
Metabolic Pathways of this compound Derivatives
The metabolic fate of this compound derivatives can involve several pathways, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). The isoxazole ring itself can be susceptible to cleavage under certain metabolic conditions.
Caption: Probable metabolic pathways of this compound derivatives.
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the key steps involved in the in vitro liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
References
Safety Operating Guide
Proper Disposal of 4,5-Dimethylisoxazole-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4,5-Dimethylisoxazole-3-carboxylic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and professionals in drug development.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental effects.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Chemical safety goggles or a face shield.[1]
-
Respiratory protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
It is important to note that the chemical, physical, and toxicological properties of this compound may not have been fully investigated, warranting a cautious approach.
Experimental Protocol: Disposal Procedure
This protocol outlines the immediate, operational steps for the safe disposal of this compound.
Materials Required:
-
Appropriate PPE (gloves, eye protection)
-
Sealable, clearly labeled waste container
-
Chemical spill kit
-
Designated and approved waste disposal plant information
Step-by-Step Disposal Instructions:
-
Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[1]
-
-
Professional Disposal:
-
Contact a licensed and approved professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
Provide the disposal company with all relevant safety data sheet (SDS) information.
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [3] The compound's aquatic toxicity necessitates disposal through an approved waste disposal plant.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5-Dimethylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4,5-Dimethylisoxazole-3-carboxylic acid, ensuring a secure laboratory environment. Adherence to these guidelines is essential for minimizing risks and ensuring regulatory compliance.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to create a barrier between the handler and the chemical.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron. | To protect the body from accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust is generated. | To avoid inhalation of dust, which can lead to respiratory tract irritation. |
Operational Plan: Safe Handling Procedure
Proper handling techniques are critical to minimize exposure and ensure safety.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.
-
Avoid Dust Formation: Exercise care to prevent the formation of dust and aerosols during handling and weighing.
-
Grounding: For processes that may generate combustible dust, take precautionary measures against static discharges.
-
Hygiene: Wash hands thoroughly after handling and before breaks.
-
Spill Management: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Evacuate personnel to a safe area and ensure adequate ventilation.
Caption: Workflow for safely handling this compound.
Disposal Plan: Step-by-Step Guide
The recommended method for the disposal of this compound is through an approved hazardous waste management service. This compound should not be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation: Treat all this compound waste, including contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste. Segregate this waste from other laboratory waste streams.
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be in good condition with a secure lid to prevent leakage.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation. Ensure the storage area is secure and well-ventilated.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
